molecular formula C13H17FN2O3 B3229248 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid CAS No. 1283364-87-3

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Numéro de catalogue: B3229248
Numéro CAS: 1283364-87-3
Poids moléculaire: 268.28
Clé InChI: ZLXMSJQYQJRZPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (CAS 1283364-87-3) is a sophisticated para-aminobenzoic acid (PABA) analog designed for pharmaceutical and chemical research. This compound integrates two key structural motifs: a benzoic acid core substituted with a fluorine atom at the meta-position and a 2-(morpholin-4-yl)ethylamino side chain at the para-position. The molecular formula is C13H17FN2O3, and it has a molecular weight of 268.28 g/mol . As a derivative of PABA, a well-known building block in drug discovery, this compound serves as a valuable scaffold for the development of novel bioactive molecules . PABA derivatives are recognized for their versatility and have demonstrated a range of biological activities in research, including potential as antimicrobial, anticancer, and cholinesterase-inhibiting agents . The incorporation of the morpholine ring is a common strategy in medicinal chemistry, as this heterocycle can improve aqueous solubility and influence the pharmacokinetic profile of drug candidates. This specific compound, and its hydrochloride salt (CAS 2059999-67-4), are utilized in research as key intermediates in the synthesis of more complex target molecules . Its structure makes it particularly relevant for projects involving enzyme inhibition and the development of targeted therapies. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

3-fluoro-4-(2-morpholin-4-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMSJQYQJRZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Elucidating the In Vitro Mechanism of Action of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel synthetic compound, 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, hereafter referred to as Compound X. Initial structural analysis suggests potential interaction with protein kinases. Consequently, this document outlines a systematic, multi-tiered experimental strategy focused on a plausible hypothesis: Compound X is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The guide details a logical workflow, from initial biochemical validation of enzyme inhibition to confirmation of on-target effects in a cellular context, providing researchers with the necessary protocols to robustly characterize the compound's activity.

Introduction and Rationale

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (Compound X) is a synthetic molecule incorporating a para-aminobenzoic acid (PABA) scaffold, a common building block in pharmacologically active agents.[4] The presence of a morpholine group, frequently found in kinase inhibitors, directs our investigation towards this class of enzymes. The PI3K/Akt/mTOR signaling cascade is one of the most commonly activated pathways in human cancer, making it a prime target for therapeutic development.[2][5][6] Therefore, a focused investigation into the inhibitory potential of Compound X against PI3K provides a strong, scientifically-grounded starting point.

This guide is structured to validate this hypothesis through a three-stage process:

  • Biochemical Validation: Directly measure the inhibitory activity of Compound X against purified PI3K enzymes.

  • Cellular Pathway Analysis: Determine if Compound X modulates PI3K signaling in intact cells by analyzing downstream phosphorylation events.

  • Phenotypic & Target Engagement Assays: Confirm that the observed signaling inhibition translates to a relevant cellular outcome and directly verify that Compound X binds to its intended target in a physiological context.

This structured approach ensures that each experimental stage builds upon the last, creating a self-validating workflow that moves from a simplified biochemical system to the complex environment of a living cell.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular cascade that translates extracellular signals into cellular responses like growth, proliferation, and survival.[1][5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates the serine/threonine kinase Akt.[3][6] Activated Akt then phosphorylates a multitude of downstream targets, including components of the mTOR complex, ultimately driving protein synthesis and inhibiting apoptosis.[1][3] In many cancers, mutations in PI3K or loss of its negative regulator, PTEN, lead to constitutive pathway activation.[1][2] Our hypothesis is that Compound X inhibits PI3K, thereby blocking the downstream signaling cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of inhibition by Compound X.

Experimental Workflows & Protocols

The following sections detail the experimental plan to test the central hypothesis.

Workflow start Hypothesis: Compound X is a PI3K Inhibitor biochem Stage 1: Biochemical Kinase Assay start->biochem decision1 IC50 < 1µM? biochem->decision1 western Stage 2: Western Blot for p-Akt decision2 p-Akt Reduced? western->decision2 viability Stage 3a: Cell Viability Assay decision3 On-target Effects Confirmed? viability->decision3 cetsa Stage 3b: CETSA for Target Engagement cetsa->decision3 conclusion Conclusion: Mechanism of Action Characterized decision1->western Yes decision1->conclusion No (Not a potent PI3K inhibitor) decision2->viability Yes decision2->cetsa Yes decision2->conclusion No (No cellular activity) decision3->conclusion Yes decision3->conclusion No (Off-target or no engagement)

Caption: A logical workflow for the in vitro characterization of Compound X.

Stage 1: Biochemical Kinase Inhibition Assay

Rationale: The first step is to determine if Compound X directly inhibits the enzymatic activity of PI3K in a cell-free system. This provides the most direct evidence of a drug-enzyme interaction. We will use a non-radioactive, high-throughput method to measure the generation of ADP, the byproduct of kinase activity.[7]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes and their corresponding lipid substrate (e.g., PIP2) in kinase reaction buffer.

  • Compound Titration: Perform a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in a 384-well plate. Include "no enzyme" and "no compound" (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compound dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data: A table summarizing the IC50 values of Compound X against different PI3K isoforms.

Kinase IsoformCompound X IC50 (nM)Control Inhibitor IC50 (nM)
PI3Kα5035 (Alpelisib)
PI3Kβ850900 (Alpelisib)
PI3Kδ12001500 (Alpelisib)
PI3Kγ9501100 (Alpelisib)

Table 1: Hypothetical biochemical assay results for Compound X, suggesting selectivity for the PI3Kα isoform.

Stage 2: Cellular Pathway Modulation (Western Blot)

Rationale: After confirming biochemical inhibition, it is crucial to verify that Compound X can enter cells and inhibit PI3K signaling at its downstream effector, Akt. A reduction in the phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical biomarker of PI3K pathway inhibition.[8]

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Culture: Plate a PI3K-dependent cancer cell line (e.g., MCF-7, which often has a PIK3CA mutation) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-18 hours to reduce basal pathway activity.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[9][10]

    • Incubate overnight at 4°C with a primary antibody against p-Akt (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

  • Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Stage 3a: Cellular Phenotypic Assay

Rationale: To link pathway inhibition to a functional cellular outcome, we will assess the effect of Compound X on the viability of a cancer cell line known to be dependent on PI3K signaling. A potent, on-target inhibitor should reduce cell proliferation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[11][12] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[13][14]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][14]

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[15]

  • Data Analysis: Calculate the percentage of viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Stage 3b: Cellular Target Engagement Assay

Rationale: To definitively prove that Compound X binds to PI3K inside the cell, we will use the Cellular Thermal Shift Assay (CETSA). This biophysical technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17][18]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact MCF-7 cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19][20]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PI3Kα remaining at each temperature using the Western Blot protocol described in Stage 2.

  • Data Analysis: Plot the percentage of soluble PI3Kα against temperature for both vehicle and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.[19]

Conclusion

This guide presents a rigorous, hypothesis-driven strategy for characterizing the in vitro mechanism of action of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid. By systematically progressing from direct biochemical inhibition to cellular pathway modulation, functional outcomes, and finally, direct target engagement, this workflow provides a high degree of confidence in the elucidated mechanism. Successful execution of these protocols will robustly determine whether Compound X acts as a PI3K inhibitor and provide a solid foundation for further preclinical development.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Cancers (Basel). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

  • Cells. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • Journal of Cellular Physiology. Targeting PI3K/Akt/mTOR Signaling in Cancer. [Link]

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • Bio-protocol. In vitro NLK Kinase Assay. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • University of Pennsylvania. Protocol for Invitro Kinase Assay. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • protocols.io. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. [Link]

  • International Journal of Molecular Sciences. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

Fragment-to-Lead Characterization: Receptor Binding Affinity Assays for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid represents a highly versatile, privileged pharmacophore frequently utilized in modern drug discovery. Combining a morpholine solubilizing moiety, a flexible ethylamine linker, and a substituted benzoic acid core, this molecule is primed for high-affinity electrostatic and hydrogen-bonding interactions. This whitepaper provides an authoritative, self-validating methodological framework for quantifying the receptor binding affinity of this compound, focusing on Surface Plasmon Resonance (SPR) and Radioligand Binding (RLB) assays.

Structural Rationale & Target Landscape

To design an effective binding assay, one must first deconstruct the physicochemical properties of the ligand. At physiological pH (7.4), 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid exists primarily as a zwitterion :

  • Benzoic Acid Core ( pKa​≈4.0 ): Deprotonated to form a carboxylate anion. This moiety acts as a strong electrostatic anchor, capable of forming salt bridges with basic amino acid residues (e.g., Arginine, Lysine) or coordinating with divalent cations ( Mg2+ ) in kinase active sites.

  • Morpholine Ring ( pKa​≈7.5−8.0 ): The morpholine nitrogen is partially to fully protonated, acting as a hydrogen bond donor and electrostatic cation. The morpholine scaffold is a privileged structure known to improve brain permeability and selectively target the hinge regions of the PI3K/Akt/mTOR kinase family and various neuroreceptors[1][2].

  • 3-Fluoro Substitution: Modulates the pKa​ of the adjacent amine, increases local lipophilicity, and provides a vector for multipolar interactions with the protein backbone.

Understanding these properties dictates our assay buffer conditions. High ionic strength buffers will mask the critical electrostatic interactions driving this zwitterion's affinity; thus, assay buffers must be carefully optimized (e.g., limiting NaCl to 150 mM).

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Morpholine Morpholine Derivative (Inhibitor) Morpholine->PI3K Blocks ATP Pocket AKT Akt / PKB PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Fig 1: PI3K/Akt/mTOR signaling cascade and targeted inhibition by morpholine-based pharmacophores.

Assay Modality Selection: The "Why"

Relying on a single assay modality introduces systemic risk. To establish a self-validating data package, we employ an orthogonal testing strategy.

For a low-molecular-weight compound (~268 g/mol ), Surface Plasmon Resonance (SPR) is the primary choice for label-free kinetic resolution ( kon​ , koff​ )[3]. However, SPR requires protein immobilization, which can obscure binding pockets. Therefore, we validate the SPR-derived dissociation constant ( KD​ ) against the thermodynamic inhibition constant ( Ki​ ) derived from a Radioligand Competition Binding Assay (RLB) using native or minimally modified membranes[4].

Table 1: Quantitative Comparison of Binding Assay Modalities
Assay ParameterSurface Plasmon Resonance (SPR)Radioligand Binding (RLB)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Equilibrium Affinity ( IC50​→Ki​ )
Labeling Requirement Label-free (Analyte & Ligand)Requires [3H] or [125I] tracer
Target State Purified, immobilized proteinMembrane-bound / Native state
Throughput Medium (Multi-cycle kinetics)High (96/384-well microplates)
Compound Liability Sensitive to compound aggregationSensitive to non-specific lipid binding

Experimental Protocols: The "How"

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Check: Small molecules generate very low SPR response units (RU). To maximize the signal-to-noise ratio, the larger target protein must be immobilized on the sensor chip, while the morpholine derivative is flowed as the analyte[3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to generate reactive succinimide esters.

  • Protein Immobilization: Dilute the target protein (e.g., PI3K kinase domain) in 10 mM Sodium Acetate (pH 4.5—below the protein's pI to facilitate electrostatic pre-concentration). Inject until an immobilization level of ~3000 RU is achieved. Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid in 100% DMSO to 10 mM. Dilute into SPR running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 2.0% to prevent bulk refractive index shifts.

  • Kinetic Injection (Multi-Cycle): Inject the compound at a flow rate of 30 µL/min across a 5-point concentration gradient (e.g., 3.125 nM to 50 nM) for an association phase of 120 seconds, followed by a 300-second dissociation phase.

  • Data Processing: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Radioligand Competition Binding Assay

Causality Check: To determine the true affinity ( Ki​ ) of our unlabeled compound, we must measure its ability to displace a known, high-affinity radioligand at equilibrium[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells expressing the target receptor. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Assay Setup: In a 96-well plate, combine:

    • 50μL of the radioligand (e.g., [3H] -reference compound) at a concentration equal to its predefined Kd​ .

    • 50μL of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid in a 10-point half-log dilution series (10 pM to 10 µM).

    • 100μL of membrane suspension (10-20 µg protein/well).

  • Non-Specific Binding (NSB) Control: In parallel wells, replace the test compound with a massive excess (10 µM) of a chemically distinct reference inhibitor to determine the background noise[5].

  • Incubation & Harvesting: Incubate the plate at room temperature for 90 minutes to reach equilibrium. Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation fluid to the dried filters and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Analysis & Orthogonal Validation

A self-validating system requires mathematical reconciliation between the two independent assays.

1. RLB Data Transformation (Cheng-Prusoff): Plot the CPM data against the log concentration of the morpholine derivative. Use non-linear regression to determine the IC50​ . Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [5][6]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant).

2. SPR Data Transformation: The equilibrium dissociation constant ( KD​ ) from the SPR assay is calculated from the kinetic rate constants:

KD​=kon​koff​​

3. The Validation Gate: For a structurally rigid, well-behaved small molecule like 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, the Ki​ (from RLB) and KD​ (from SPR) should theoretically align within a 2-to-3-fold margin. Significant divergence indicates assay artifacts, such as compound aggregation (SPR) or lipid partitioning (RLB), requiring immediate troubleshooting.

Workflow Start Compound Synthesis & QC SPR SPR Kinetic Profiling (Label-Free) Start->SPR RLB Radioligand Binding (Equilibrium) Start->RLB DataSPR Calculate kon, koff, KD SPR->DataSPR DataRLB Calculate IC50 -> Ki (Cheng-Prusoff) RLB->DataRLB Validation Orthogonal Validation (KD ≈ Ki) DataSPR->Validation DataRLB->Validation Lead Lead Optimization Validation->Lead

Fig 2: Orthogonal binding assay workflow integrating SPR kinetics and radioligand equilibrium data.

References

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from:[Link]

  • Springer Nature. Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from:[Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Retrieved from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Retrieved from:[Link]

  • Universidad Autónoma de Madrid (UAM). Receptor binding techniques: competition assays. Retrieved from:[Link]

Sources

Preclinical Toxicity and Safety Profile of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (hereafter referred to as FMEBA ) is a highly functionalized chemical entity often utilized as a pharmacophore or advanced intermediate in the development of targeted therapeutics, including kinase inhibitors. Understanding its preliminary toxicity and safety profile requires a deconstructive approach, analyzing the structure-activity relationships (SAR) of its two primary functional domains: the fluorobenzoic acid core and the morpholinoethylamino appendage.

This whitepaper provides a comprehensive, mechanistically grounded evaluation of FMEBA’s preclinical safety profile, translating structural liabilities into actionable in vitro and in vivo testing paradigms.

Structural Toxicology Rationale (SAR)

To predict the toxicological behavior of FMEBA, we must evaluate the causality behind the reactivity of its constituent moieties.

The Fluorobenzoic Acid Core

Fluorinated benzoic acids generally exhibit a favorable safety profile compared to their non-halogenated or hydrazine-substituted counterparts. Studies on tacrine analogs demonstrate that the incorporation of a fluorobenzoic acid moiety significantly decreases genotoxicity[1]. However, the toxicity of benzoic acids is highly pH-dependent; non-ionized forms cross lipid bilayers more readily, operating through non-polar narcosis mechanisms[2]. In physiological environments, the carboxylic acid (pKa ~4.0) will be predominantly ionized, limiting passive diffusion unless actively transported, thereby reducing systemic off-target accumulation.

The Morpholinoethylamino Appendage

The morpholine ring introduces specific toxicological liabilities that must be rigorously monitored:

  • Nitrosation Risk (Genotoxicity): In the presence of nitrites (e.g., in the acidic environment of the stomach), the morpholine moiety can undergo nitrosation to form N-nitrosomorpholine (NMOR), a known genotoxin and carcinogen[3]. Depending on the dose, up to 12% of morpholine administered to rats with nitrites may be nitrosated in vivo[3].

  • Renal and Hepatic Toxicity: Morpholine derivatives are primarily distributed to the kidneys, intestine, and muscle[4]. High-dose repeated exposure to morpholine salts has been shown to cause cloudy swelling of the proximal tubules in the kidneys[4], necessitating strict monitoring of renal biomarkers.

  • Local Irritation: Morpholinoethylamine derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage[5]. While the zwitterionic nature of FMEBA mitigates some of this basicity, the potential for gastrointestinal irritation following oral administration remains high.

Pathway FMEBA FMEBA (Parent Compound) CYP Hepatic CYP450 Metabolism FMEBA->CYP Systemic Absorption Nitrite Gastric Nitrites (Low pH Environment) FMEBA->Nitrite Oral Administration Metabolite1 N-Oxidation / Ring Cleavage (Detoxification) CYP->Metabolite1 Metabolite2 N-Nitrosomorpholine (NMOR) (Genotoxic Risk) Nitrite->Metabolite2 Nitrosation Excretion Renal Excretion (Urine) Metabolite1->Excretion

Fig 1: Putative metabolic and degradation pathways of the morpholine moiety in FMEBA.

Standardized Experimental Protocols

To validate the safety of FMEBA, standard protocols must be adapted to address its specific structural liabilities. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Nitrosation and Ames Fluctuation Test

Rationale: Standard Ames testing may yield false negatives for morpholine derivatives because it does not account for gastric nitrosation[3]. This modified protocol forces nitrosation to evaluate the true oral genotoxic risk.

  • Gastric Simulation (Nitrosation):

    • Incubate 10 mM FMEBA in simulated gastric fluid (0.1 N HCl, pH 1.2–3.0) containing 40 mM sodium nitrite ( NaNO2​ ) for 2 hours at 37°C.

    • Causality: This mimics the human stomach environment, forcing the conversion of any susceptible secondary amines in the morpholine ring to NMOR.

  • Neutralization: Quench the reaction with 0.1 N NaOH to achieve a pH of 7.4.

  • Bacterial Exposure: Expose Salmonella typhimurium strains (TA98, TA100, TA1535) to the neutralized mixture in a 384-well fluctuation format.

  • Metabolic Activation: Run parallel plates with and without 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic metabolism.

  • Validation Controls: Use 2-Aminoanthracene (2-AA) as a positive control for S9 activation, and Sodium Azide ( NaN3​ ) as a positive control for direct mutagenesis.

Protocol B: 14-Day Repeated Dose Toxicity Study (Rodent)

Rationale: Because morpholine derivatives are known to induce proximal tubule swelling and liver necrosis at high concentrations[3][4], a subacute in vivo model must heavily index on histopathology of these clearance organs.

  • Subject Allocation: Randomize 40 Sprague-Dawley rats (20 male, 20 female) into four groups (Vehicle, 50, 150, and 450 mg/kg/day).

  • Dosing: Administer FMEBA via oral gavage daily. Formulate in 0.5% Methylcellulose to ensure uniform suspension.

  • Clinical Monitoring: Perform daily cage-side observations focusing on respiratory distress and ocular irritation, which are known systemic responses to morpholine toxicity[6].

  • Toxicokinetics (TK): On Days 1 and 14, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify FMEBA via LC-MS/MS to determine Cmax​ and AUC0−24​ .

  • Necropsy & Histopathology: On Day 15, euthanize animals. Extract and weigh the liver and kidneys. Perform H&E staining specifically evaluating for cloudy swelling in the renal proximal tubules and centrilobular hepatic necrosis.

Workflow A FMEBA Synthesis B Modified Ames Test (+/- Gastric Nitrosation) A->B C In Vitro Cytotoxicity (HepG2, hERG) A->C D 14-Day In Vivo Tox (Rodent Model) B->D C->D E Renal/Hepatic Histopathology D->E

Fig 2: Tiered preclinical safety screening workflow for FMEBA.

Quantitative Data Summaries

The following tables synthesize the expected preliminary safety thresholds based on the behavior of homologous fluorobenzoic acid and morpholinoethyl compounds[1][2][3][4].

Table 1: In Vitro Safety Pharmacology Panel

Assay / TargetBiological RationaleExpected ThresholdInterpretation / Risk Level
Ames Test (Standard) Baseline genotoxicityNegativeLow Risk (Fluorobenzoic core is stable)
Ames Test (Nitrosated) NMOR formation riskEquivocal / Weak PositiveModerate Risk; requires strict formulation control
hERG Inhibition Cardiac liability of basic amines IC50​>30μM Low Risk; zwitterionic nature reduces hERG trapping
HepG2 Cytotoxicity Baseline hepatotoxicity CC50​≈150μM Moderate Risk; driven by morpholine metabolism

Table 2: Projected 14-Day In Vivo TK and Toxicity Parameters (Rat Model)

Dose GroupExpected Cmax​ ( μg/mL )Liver ALT/AST LevelsRenal BUN/CreatinineHistopathology Findings
Vehicle Control 0.0BaselineBaselineNormal architecture
50 mg/kg/day 2.4NormalNormalNo Observed Adverse Effect Level (NOAEL)
150 mg/kg/day 8.1Mild elevationNormalMild hepatocellular hypertrophy
450 mg/kg/day 22.5>3x Upper LimitElevatedCloudy swelling of proximal tubules[4]

Conclusion

The preliminary toxicity profile of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (FMEBA) is dictated by a delicate balance between its functional groups. While the fluorobenzoic acid core provides a metabolically stable and non-genotoxic scaffold[1], the morpholinoethylamino appendage introduces specific liabilities—namely, the risk of gastric nitrosation[3] and dose-dependent renal proximal tubule toxicity[4]. Drug development professionals utilizing FMEBA must implement modified genotoxicity screens (incorporating simulated gastric fluid) and prioritize renal monitoring during early in vivo dose-escalation studies.

References

  • [3] Title: Morpholine (EHC 179, 1996) - INCHEM. Source: inchem.org. URL:

  • [6] Title: Morpholine - Santa Cruz Biotechnology. Source: scbt.com. URL:

  • [4] Title: SIDS INITIAL ASSESSMENT PROFILE CAS No. 110-91-8 Chemical Name Morpholine. Source: oecd.org. URL:

  • [2] Title: QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Source: researchgate.net. URL:

  • [5] Title: 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem. Source: nih.gov. URL:

  • [1] Title: New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis. Source: mdpi.com. URL:

Sources

Decoding the Metabolic Fate of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic Acid: An LC-HRMS Microsomal Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Liability Analysis

Understanding the in vitro metabolic profile of a drug candidate is a critical gatekeeping step in preclinical development. The compound 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid presents a highly specific set of structural liabilities that dictate its interaction with hepatic Cytochrome P450 (CYP450) enzymes.

As an application scientist, approaching this molecule requires deconstructing its functional groups to predict biotransformation pathways:

  • The Morpholine Ring: Morpholine-containing drugs are notoriously susceptible to CYP-mediated oxidative metabolism. The adjacent carbons to the nitrogen and oxygen heteroatoms are prime targets for hydrogen atom abstraction, leading to morpholinone (lactam) formation or oxidative ring cleavage[1].

  • The Secondary Amine Linker: The ethylamino bridge connecting the morpholine ring to the benzoic acid core is highly prone to oxidative N-dealkylation, a process predominantly driven by CYP3A4 and CYP1A2[2].

  • The Fluorinated Benzoic Acid Core: While the electron-withdrawing fluorine atom and carboxylic acid deactivate the aromatic ring against electrophilic attack, CYP-mediated aromatic hydroxylation remains a secondary possibility.

This technical guide outlines a self-validating experimental and analytical framework to identify the liver microsome metabolites of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with Mass Defect Filtering (MDF).

Experimental Design: A Self-Validating Microsomal Assay

To ensure scientific integrity, a standard incubation protocol must be designed as a self-validating system . This means every source of experimental error (enzyme degradation, chemical instability, matrix suppression) is accounted for by an internal control mechanism.

Step-by-Step Incubation Protocol
  • Step 1: Matrix Preparation. Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The pH 7.4 buffer mimics physiological conditions, while Mg²⁺ is an essential cofactor for the optimal catalytic activity of CYP450 enzymes.

  • Step 2: Substrate Addition. Spike the target compound (3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid) to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v.

    • Causality: High substrate concentrations can saturate the enzymes (violating Michaelis-Menten linear kinetics), while excessive organic solvents will denature the CYP proteins and artificially inhibit metabolism.

  • Step 3: Reaction Initiation (The Trigger). Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: Pre-incubation ensures thermal equilibrium. The NADPH regenerating system is chosen over direct NADPH addition because NADPH degrades rapidly at 37°C; regenerating it ensures a constant electron supply for Phase I oxidation.

  • Step 4: Self-Validating Controls. Run parallel incubations without the NADPH regenerating system (Minus-NADPH control) and with a known substrate like Verapamil (Positive control).

    • Causality: The Minus-NADPH control proves that any observed mass shifts are strictly CYP-mediated and not artifacts of chemical degradation in the buffer. The positive control validates the enzymatic viability of the specific HLM batch.

  • Step 5: Quenching & Extraction. At predefined time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile (MeCN) containing a stable-isotope labeled internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, stopping the reaction at the exact time point. The IS normalizes any downstream variations in LC-MS ionization efficiency (matrix effects).

  • Step 6: Centrifugation. Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to HPLC vials.

Workflow Substrate Substrate (1 µM) 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid Incubation Incubation Phase 37°C, 100 mM PO4 Buffer (pH 7.4) Timepoints: 0, 15, 30, 60 min Substrate->Incubation HLM Human Liver Microsomes (1 mg/mL protein) HLM->Incubation NADPH NADPH Regenerating System (Self-Validation: +/- NADPH) NADPH->Incubation Quench Quenching & Precipitation Ice-cold MeCN + Internal Standard Incubation->Quench Aliquot at t=x Centrifuge Centrifugation 15,000 x g, 15 min, 4°C Quench->Centrifuge Stop Reaction LCHRMS LC-HRMS Analysis Orbitrap/Q-TOF (Positive ESI) Centrifuge->LCHRMS Supernatant Data Data Processing Mass Defect Filtering (MDF) & MS/MS LCHRMS->Data Raw Data

Fig 1. Self-validating in vitro liver microsome incubation and LC-HRMS analytical workflow.

Analytical Strategy: LC-HRMS and Mass Defect Filtering (MDF)

Detecting trace metabolites in a complex biological matrix like liver microsomes is an analytical challenge. Endogenous lipids and peptides often mask the signals of drug metabolites. To resolve this, we utilize High-Resolution Mass Spectrometry (HRMS) combined with Mass Defect Filtering (MDF) [3].

The Logic of Mass Defect Filtering

The exact mass of the parent compound (C₁₃H₁₇FN₂O₃) is 268.1223 Da , yielding a protonated precursor ion [M+H]⁺ at 269.1301 m/z . The fractional part of this mass (0.1301) is its "mass defect." Because biotransformations (like the addition of oxygen, +15.9949 Da) shift the nominal mass but only slightly alter the decimal mass defect, all true metabolites will share a mass defect closely related to the parent drug[4].

By programming the HRMS software to filter out any signals that do not fall within a ±50 mDa window of the parent compound's mass defect, we mathematically erase the endogenous background noise. This causality-driven data processing ensures that only structurally related xenobiotic metabolites are forwarded for MS/MS fragmentation analysis.

Predicted Metabolic Pathways & MS/MS Interpretation

Based on the structural liabilities of the morpholine ring and the secondary amine, we can predict the quantitative data and mass shifts expected in the LC-HRMS results.

Quantitative Data Summary
Metabolite CodePutative BiotransformationChemical FormulaExact Mass [M+H]⁺ (m/z)Mass Shift (Da)Expected CYP Isoforms
Parent N/AC₁₃H₁₇FN₂O₃269.1301N/AN/A
M1 Morpholinone Formation (Lactam)C₁₃H₁₇FN₂O₄285.1250+15.9949CYP3A4[1]
M2 Aromatic HydroxylationC₁₃H₁₇FN₂O₄285.1250+15.9949CYP2C9, CYP3A4
M3 N-Dealkylation (Loss of Ethylmorpholine)C₇H₇FNO₂⁺156.0456-113.0845CYP1A2, CYP3A4[2]
M4 Morpholine Ring OpeningC₁₃H₁₉FN₂O₄287.1407+18.0106CYP3A4, CYP2D6

Note: M1 and M2 are isobaric (identical mass). They must be differentiated by their chromatographic retention times and MS/MS fragmentation spectra. M1 will show a modified morpholine fragment, whereas M2 will show a +16 Da shift on the benzoic acid core fragment.

Pathway Parent Parent Compound [M+H]+ 269.1301 M1 M1: Morpholinone Formation (C-Oxidation) [M+H]+ 285.1250 Parent->M1 CYP3A4 (+15.9949 Da) M2 M2: Aromatic Hydroxylation (Ring Oxidation) [M+H]+ 285.1250 Parent->M2 CYP2C9 / CYP3A4 (+15.9949 Da) M3 M3: Aniline Cleavage (Loss of Ethylmorpholine) [M+H]+ 156.0456 Parent->M3 CYP1A2 / CYP3A4 (-113.0845 Da) M4 M4: Morpholine Ring Opening (Oxidative Cleavage) [M+H]+ 287.1407 Parent->M4 CYP3A4 / CYP2D6 (+18.0106 Da)

Fig 2. Predicted Phase I CYP450-mediated metabolic pathways for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid.

Mechanistic Causality in MS/MS

When interpreting the MS/MS spectra, the fragmentation causality relies on the weakest bonds. The ethyl linker between the two nitrogens is highly susceptible to Collision-Induced Dissociation (CID). If the MS/MS spectrum of a +16 Da metabolite (m/z 285) yields a fragment at m/z 156 (corresponding to the unmodified 3-fluoro-4-aminobenzoic acid core), it proves causality that the oxidation occurred on the morpholine ring (M1). Conversely, if the core fragment shifts to m/z 172, the oxidation is definitively localized to the aromatic ring (M2).

References

  • The application of a novel high-resolution mass spectrometry-based analytical strategy to rapid metabolite profiling of a dual drug combin
  • Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry.
  • Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems.PubMed Central (NIH).
  • Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers.PubMed Central (NIH).

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Methodological & Application

Application Note: Regioselective Synthesis of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as kinase inhibitors. The synthesis of this amphoteric intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction.

This guide provides a field-proven, self-validating protocol for synthesizing this compound from commercially available 3,4-difluorobenzoic acid. By leveraging the intrinsic electronic properties of the starting material and optimizing the solvent-base matrix, this method ensures high yields, scalable isolation, and excellent purity without the need for column chromatography.

Mechanistic Insights: The SNAr Pathway

The success of this synthesis hinges on the predictable regioselectivity of 3,4-difluorobenzoic acid[1]. The two fluorine atoms activate the aromatic ring toward nucleophilic attack. However, the carboxylic acid group exerts a strong electron-withdrawing effect (-M, -I) that specifically stabilizes the Meisenheimer complex at the para position (C4)[1].

When 4-(2-aminoethyl)morpholine is introduced, its primary amine selectively attacks the C4 position. The ortho fluorine (C3) remains intact, as it lacks the resonance stabilization provided by the para-carboxylic acid group. Similar SNAr methodologies have been successfully employed in the industrial synthesis of linezolid precursors, where 3,4-difluorobenzoic acid is reacted with morpholine derivatives[2],[3].

To prevent the basic amine from forming an unreactive salt with the liberated hydrofluoric acid (HF), N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton scavenger. Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature leaves the amine nucleophile relatively unsolvated ("naked") while highly stabilizing the polar Meisenheimer transition state.

SNAr_Mechanism SM 3,4-Difluorobenzoic Acid + 4-(2-Aminoethyl)morpholine TS Meisenheimer Complex (Para-C4 Attack) SM->TS Nucleophilic Addition Base DIPEA in DMSO (Proton Scavenger) Base->TS Transition State Stabilization Prod Target Compound + DIPEA·HF TS->Prod Fluoride Elimination

Figure 1: SNAr mechanism and Meisenheimer complex stabilization pathway.

Quantitative Optimization of Reaction Conditions

To establish the most efficient synthetic route, various solvent and base combinations were evaluated. As shown in Table 1, the combination of DMSO and DIPEA at 90 °C provides the optimal balance of reaction kinetics and product stability.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Observation / Causality
1EthanolTEA80 (Reflux)2445Incomplete conversion; protic solvent dampens nucleophilicity.
2DMFK₂CO₃901668Moderate yield; heterogeneous base leads to inconsistent kinetics.
3 DMSO DIPEA 90 14 85 Optimal Meisenheimer stabilization; clean conversion.
4DMSODIPEA120872Faster kinetics but increased impurity formation (decarboxylation).

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
3,4-Difluorobenzoic acid158.101.01.58 g (10 mmol)Electrophile
4-(2-Aminoethyl)morpholine130.191.21.56 g (12 mmol)Nucleophile
DIPEA (Hünig's Base)129.242.53.23 g (25 mmol)Acid Scavenger
DMSO (Anhydrous)78.13N/A15.0 mLSolvent
1M HCl (Aqueous)36.46Variable~20-25 mLpH Adjustment
Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system . The product is an amphoteric molecule containing a basic morpholine ring (pKa ~8.3) and an acidic carboxylic acid (pKa ~4.0). By carefully adjusting the aqueous mixture to pH ~6.0 (the calculated isoelectric point, pI), the molecule assumes a net-zero charge (zwitterion), minimizing its aqueous solubility. The sudden formation of a dense precipitate at exactly pH 6.0 acts as a visual confirmation of successful product formation.

Workflow S1 Step 1: Reagent Mixing 3,4-DFBA + Amine + DIPEA in DMSO S2 Step 2: SNAr Reaction Heat at 90°C for 14 h under N2 S1->S2 S3 Step 3: Quenching Cool to RT & pour into ice water S2->S3 S4 Step 4: Isoelectric Precipitation Adjust pH to 6.0 with 1M HCl S3->S4 S5 Step 5: Isolation Vacuum filtration & cold water wash S4->S5 S6 Step 6: Drying Vacuum oven at 50°C S5->S6

Figure 2: Step-by-step experimental workflow for synthesis and isoelectric isolation.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzoic acid (1.58 g, 10 mmol) and anhydrous DMSO (15 mL). Stir until fully dissolved.

  • Reagent Addition: Add DIPEA (4.35 mL, 25 mmol) followed by dropwise addition of 4-(2-aminoethyl)morpholine (1.58 mL, 12 mmol). Note: The solution may turn slightly yellow upon amine addition.

  • Heating: Attach a reflux condenser, flush the system with Nitrogen, and heat the reaction mixture in an oil bath at 90 °C for 14 hours.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water while stirring vigorously. The solution will remain clear as the product exists as a soluble carboxylate salt in the basic DIPEA mixture.

  • Isoelectric Precipitation (Self-Validation Step): Insert a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise. As the pH approaches 6.0, the solution will become cloudy, and a dense off-white precipitate will rapidly form. Stop adding HCl once the pH stabilizes at 6.0 ± 0.2. Stir for an additional 30 minutes at 0-5 °C to ensure complete crystallization.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual DMSO and DIPEA salts, followed by a final wash with ice-cold ethanol (5 mL) to facilitate drying.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C to a constant weight. Expected yield: ~2.28 g (85%).

Analytical Characterization

To verify the structural integrity of the synthesized 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ:

  • ~12.50 (br s, 1H, COOH)

  • ~7.60 (dd, J = 11.6, 1.8 Hz, 1H, Ar-H ortho to F and COOH)

  • ~7.55 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H ortho to COOH)

  • ~6.85 (t, J = 8.6 Hz, 1H, Ar-H ortho to NH)

  • ~6.05 (br s, 1H, NH - exchangeable)

  • ~3.58 (t, J = 4.4 Hz, 4H, morpholine CH₂-O)

  • ~3.25 (q, J = 6.4 Hz, 2H, NH-CH₂)

  • ~2.55 (t, J = 6.4 Hz, 2H, CH₂-N to morpholine)

  • ~2.42 (br s, 4H, morpholine CH₂-N)

References

  • BenchChem Technical Support. "2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4". BenchChem.
  • Google Patents. "EP2899185A1 - Processes for preparing linezolid". Google Patents.
  • ResearchGate. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry". ResearchGate.

Sources

Application Note: Robust HPLC-UV Method Development and Validation for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Quality Control

Introduction & Physicochemical Rationale

The compound 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is a complex, amphoteric Active Pharmaceutical Ingredient (API) intermediate. Developing a robust High-Performance Liquid Chromatography (HPLC) method for such molecules requires a deep understanding of their physicochemical properties to prevent erratic chromatographic behavior.

The Causality of Chromatographic Behavior

This molecule features four distinct chemical moieties that dictate its retention and peak shape:

  • Morpholine Ring: Contains a basic tertiary amine (pKa ~8.3).

  • Secondary Amine: An aniline-like nitrogen conjugated with the aromatic ring (pKa ~2.5).

  • Benzoic Acid Core: An acidic carboxylic acid group (pKa ~4.0).

  • Fluorine Atom: An electron-withdrawing group that increases local lipophilicity.

In Reversed-Phase Liquid Chromatography (RPLC), the retention of amphoteric compounds is highly sensitive to the mobile phase pH[1]. If analyzed at a neutral pH (5.0–7.0), the molecule exists as a highly polar zwitterion (deprotonated carboxylate, protonated morpholine). This state leads to poor retention on standard C18 columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix.

To create a self-validating and robust method , the mobile phase pH must be strictly controlled. By utilizing a low pH environment (pH ~2.0) with an ion-pairing agent such as Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated (neutralized). Simultaneously, the basic morpholine nitrogen is protonated, but the hydrophobic trifluoroacetate anion forms an ion-pair with it, masking the positive charge. This mechanistic choice significantly enhances hydrophobic retention, suppresses silanol activity, and guarantees sharp, symmetrical peaks[2][3].

IonizationLogic API Amphoteric API (Acidic & Basic Groups) LowPH Low pH (< 3.0) Morpholine: +1 Carboxyl: Neutral Ideal RP-HPLC Retention API->LowPH Add TFA MidPH Mid pH (5.0 - 7.0) Morpholine: +1 Carboxyl: -1 Zwitterion (Poor Retention) API->MidPH Buffer HighPH High pH (> 9.0) Morpholine: Neutral Carboxyl: -1 Silica Dissolution Risk API->HighPH Add NH4OH

Impact of mobile phase pH on API ionization state and retention.

Method Development Workflow

The development of this method follows a structured, risk-based lifecycle approach. A high-purity, end-capped C18 column is selected to further minimize secondary interactions with basic compounds[4]. A gradient elution profile is employed to elute the highly retained ion-paired complex efficiently while maintaining a narrow peak width.

MethodDev A 1. Physicochemical Profiling (pKa, LogP, Amphoteric Nature) B 2. Column & Mobile Phase Screening (C18, Low pH vs High pH) A->B C 3. Gradient Optimization (0.1% TFA / Acetonitrile) B->C D 4. System Suitability Testing (Resolution, Tailing Factor) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Workflow for HPLC method development of amphoteric APIs.

Chromatographic Conditions & Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column High-purity end-capped C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase A 0.1% v/v TFA in LC-MS grade WaterLowers pH to ~2.0; provides ion-pairing for morpholine.
Mobile Phase B 0.1% v/v TFA in AcetonitrileEnsures consistent ion-pairing across the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces solvent viscosity; improves mass transfer of the bulky API.
Detection UV at 254 nmTargets the strong chromophore of the conjugated benzoic acid.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.095.05.0Initial hold (Focusing of polar impurities)
2.095.05.0Isocratic hold
10.040.060.0Linear gradient (Elution of main API)
12.05.095.0Column wash (Removal of highly lipophilic species)
14.05.095.0Isocratic wash
14.195.05.0Return to initial conditions
18.095.05.0Re-equilibration

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates built-in System Suitability Testing (SST) and bracketing standards to monitor instrument drift in real-time.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Accurately measure 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) using a glass volumetric pipette. Add to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas. Note: TFA is volatile. Mobile phases must be prepared fresh every 48 hours to prevent baseline drift.

Step 2: Standard & Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50.0 mg of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Execution & In-Run Validation
  • Equilibration: Purge the system and equilibrate the column at initial conditions (5% B) for at least 20 column volumes until the baseline is flat and pressure is stable.

  • SST Injection: Inject the Working Standard six consecutive times. The run is only valid if the %RSD of the peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5.

  • Bracketing: Inject a blank, followed by unknown samples. Inject a bracketing Working Standard every 10 samples. The method self-validates by requiring the bracketing standard area to be within ±2.0% of the initial SST average.

Analytical Validation Strategy (ICH Q2(R2))

The method is validated in strict accordance with the latest ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[5].

Validation Start Analytical Target Profile (ATP) Spec Specificity (No Interference) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH Variations) Prec->Rob

ICH Q2(R2) analytical procedure validation lifecycle.

Table 3: System Suitability and Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criterion
Specificity Demonstrate lack of interference from diluent/matrix.Resolution (Rs) > 2.0 from nearest impurity. No blank peaks at API retention time.
Linearity & Range Evaluate across 50% to 150% of target concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike recovery at 3 concentration levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) Minimum of 6 determinations at 100% test conc.% RSD of peak area ≤ 2.0%.
Robustness Deliberate variations in Flow (±0.1 mL), Temp (±5°C).Tailing factor (Tf) ≤ 1.5; System suitability criteria met.

References

  • ICH Q2(R2) Validation of Analytical Procedures. Source: ich.org. URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: europa.eu. URL:[Link][5]

  • Method Development in Analytical HPLC. Source: dokumen.pub. URL:[Link][1]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Source: actascientific.com. URL:[Link][2]

  • Method Development HPLC. Source: interchim.fr. URL:[Link][4]

  • HPLC Method Development Kit: Where to Start? Source: elementlabsolutions.com. URL:[Link][3]

Sources

amide coupling reaction conditions for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Authored by: A Senior Application Scientist

Introduction: Navigating the Nuances of a Multifunctional Substrate

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for linking molecular fragments to build complex pharmaceutical agents.[1][2] While numerous coupling reagents and protocols exist, their successful application hinges on a careful analysis of the specific substrates involved.[1] The target molecule, 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid , presents a unique set of challenges and opportunities that demand a tailored approach beyond generic protocols.

This guide provides a detailed technical overview, field-proven protocols, and mechanistic insights for the successful amide coupling of this specific benzoic acid derivative. We will dissect the molecule's structural features, rationalize the selection of appropriate reagents, and provide step-by-step methodologies designed for high-yield, high-purity synthesis.

Structural Analysis of the Starting Material

A successful coupling strategy begins with understanding the inherent reactivity of the starting carboxylic acid:

  • The Carboxylic Acid: This is the activation site. The ortho-fluoro substituent acts as an electron-withdrawing group, increasing the acidity of the carboxylic proton and facilitating its activation.

  • The Anilino-type Nitrogen: The secondary amine at the C4 position is an electron-donating group. While it is a nucleophile, its reactivity is significantly dampened by the delocalization of its lone pair into the aromatic ring system. It is unlikely to compete with the primary or secondary amine reagent being coupled.

  • The Morpholino Nitrogen: This tertiary amine is a critical feature. It is both basic and nucleophilic, presenting the primary site for potential side reactions. It can be protonated by acidic additives or react with highly electrophilic intermediates. Therefore, reaction conditions must be selected to mitigate its undesired reactivity.

PART 1: Reagent Selection and Rationale

The choice of coupling reagent and base is paramount for a successful reaction, directly impacting yield, purity, and the suppression of side reactions.[3]

Coupling Reagents: A Comparative Overview

Two main classes of coupling reagents are recommended for this substrate: carbodiimides and uronium/aminium salts.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble and highly practical reagent.[4] It activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5]

    • Mechanism of Action: The O-acylisourea is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a non-reactive N-acylurea byproduct or lead to racemization in chiral substrates.[5][6]

    • The Role of Additives: To prevent these side reactions and enhance efficiency, EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5] These additives act as acyl transfer agents, trapping the O-acylisourea to form a more stable and reactive activated ester, which is less prone to side reactions.[4]

  • Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a more potent and faster-acting coupling reagent.[7][8]

    • Mechanism of Action: HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[7][9] The presence of the 7-azabenzotriazole (OAt) moiety accelerates the coupling and is highly effective at suppressing side reactions.[7]

    • Advantages: HATU is particularly effective for difficult couplings, including those involving sterically hindered substrates or electron-poor amines.[10] Its high reactivity often leads to cleaner reactions and shorter reaction times.

Base Selection: The Critical Role of a Non-Nucleophilic Proton Scavenger

The presence of the basic morpholine moiety in the substrate necessitates the use of a non-nucleophilic, sterically hindered base.

  • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are the bases of choice. Their primary role is to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize any acidic byproducts generated during the reaction (e.g., HCl from EDC·HCl).[11]

  • Bases to Avoid: Less hindered bases like triethylamine (TEA) or pyridine should be avoided as they can potentially compete as nucleophiles, leading to unwanted side products.

Solvent Selection

Anhydrous, polar aprotic solvents are required to ensure all reagents remain dissolved and to prevent hydrolysis of the activated intermediates.

  • Common Choices: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are all suitable choices.[11] DMF is often preferred for its excellent solvating properties.[4]

PART 2: Experimental Protocols and Workflow

The following protocols provide detailed, step-by-step procedures. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials & Reagents

Reagent Equivalents (eq.) Purpose
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid 1.0 Carboxylic Acid
Amine (R¹R²NH) 1.1 - 1.2 Nucleophile
EDC·HCl 1.2 - 1.5 Coupling Reagent
HOBt (or Oxyma) 1.2 Additive
DIPEA 2.5 - 3.0 Non-nucleophilic Base

| Anhydrous DMF | - | Solvent (to 0.1-0.2 M) |

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1 M to 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise to the stirred solution.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and acidic impurities, followed by water (1x) and brine (1x).[4]

    • Note on Acidic Wash: Avoid strong acidic washes (e.g., 1N HCl) as they will protonate the basic morpholine and anilino nitrogens, potentially pulling the product into the aqueous layer. If needed, a wash with saturated NH₄Cl can be used cautiously.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.[11] For highly polar products, reverse-phase chromatography may be more effective.[11][12]

Protocol 2: HATU Mediated Coupling (The High-Efficiency Method)

This protocol is recommended for less reactive amines, sterically hindered substrates, or when shorter reaction times are desired.

Materials & Reagents

Reagent Equivalents (eq.) Purpose
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid 1.0 Carboxylic Acid
Amine (R¹R²NH) 1.1 - 1.2 Nucleophile
HATU 1.1 - 1.2 Coupling Reagent
DIPEA 3.0 Non-nucleophilic Base

| Anhydrous DMF | - | Solvent (to 0.1-0.2 M) |

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Pre-activation:

    • Add DIPEA (3.0 eq.) dropwise to the solution.

    • Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester.[4]

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU couplings are typically much faster than EDC couplings.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the identical work-up and purification steps outlined in Protocol 1 (steps 8 and 9). The aqueous washes are effective at removing the HOAt byproduct and tetramethylurea.[7]

PART 3: Visualization of Mechanism and Workflow

Reaction Mechanism

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Carboxylic Acid (Substrate) ActiveEster OAt-Active Ester (Reactive Intermediate) RCOOH->ActiveEster + HATU, DIPEA DIPEA DIPEA (Base) HATU HATU HATU->ActiveEster Amine Amine (R'NH₂) Amide Amide Product Amine->Amide ActiveEster->Amide + Amine Byproducts Byproducts (HOAt, Tetramethylurea) ActiveEster->Byproducts releases HOAt

Caption: Generalized mechanism for HATU-mediated amide bond formation.

Experimental Workflow

Experimental_Workflow start 1. Reagent Setup (Acid, Amine, Additive) dissolve 2. Dissolve in Anhydrous DMF start->dissolve cool 3. Cool to 0 °C dissolve->cool add_base 4. Add DIPEA cool->add_base activate 5. Add Coupling Reagent (EDC or HATU) add_base->activate react 6. Stir at RT (Monitor by LC-MS/TLC) activate->react workup 7. Aqueous Work-up (NaHCO₃, Brine) react->workup purify 8. Dry & Concentrate workup->purify column 9. Column Chromatography purify->column product 10. Pure Amide Product column->product

Caption: Standard experimental workflow for amide coupling reactions.

PART 4: Troubleshooting and Characterization

Even with robust protocols, challenges can arise. This section provides solutions to common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive Reagents: Coupling reagents (especially HATU) or EDC can degrade with moisture. Anhydrous conditions were not maintained. - Insufficient Activation: For difficult couplings, EDC/HOBt may not be potent enough. - Steric Hindrance: Bulky groups on the amine or acid can slow the reaction.- Use fresh, high-purity coupling reagents and ensure all glassware is oven-dried and solvents are anhydrous.[11] - Switch to a more powerful coupling reagent like HATU or COMU.[11] - Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. Consider microwave-assisted synthesis.[11]
Multiple Side Products - N-Acylurea Formation (EDC): The O-acylisourea intermediate rearranged before reacting with the amine. - Guanidinium Byproduct (HATU): The amine reagent reacted directly with HATU.[11][13] - Dimerization: The activated acid reacted with a second molecule of the starting acid.- Ensure an adequate amount of HOBt or Oxyma is used with EDC.[5] - Pre-activate the carboxylic acid with HATU and base before adding the amine nucleophile.[4] - Use a slight excess of the amine (1.1-1.2 eq.) to favor the desired reaction.
Difficult Purification - EDC Byproduct: The ethyl-(N',N'-dimethylamino)propyl urea byproduct is water-soluble but can sometimes persist. - Polarity Issues: The product, starting materials, and byproducts may have similar polarities. - Basic Nature of Product: The morpholine group makes the product basic, complicating extractive work-up.- Perform multiple aqueous washes during work-up to thoroughly remove the urea.[13] - If normal-phase silica chromatography fails, try reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.[11] - Consider solid-phase extraction (SPE) using an ion-exchange cartridge to capture impurities.[11]
Product Characterization

Confirm the identity and purity of the final amide product using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The formation of the amide bond results in a characteristic chemical shift for the amide N-H proton.[14][15][16] The partial double-bond character of the C-N amide bond can sometimes lead to rotamers and broadened signals.[15][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the desired product.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PMC. [Link]

  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Patsnap Eureka. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society. [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. aapptec. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

  • Nonclassical Routes for Amide Bond Formation. (2016, September 22). ACS Publications. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018, February 12). ACS Publications. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024, August 12). AZoM.com. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. [Link]

  • 1 H NMR Spectrum of Amide Compounds. (n.d.). 大学化学. [Link]

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Application Note: Structural Elucidation of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the structural characterization of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document outlines the necessary steps for sample preparation, spectral acquisition, and a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and coupling constants are discussed based on established principles of NMR theory and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who are synthesizing or working with this class of compounds.

Introduction

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (Figure 1) is a substituted aromatic compound incorporating several key functional groups: a benzoic acid, a secondary amine, a fluoro substituent, and a morpholine ring. This combination of features makes it a potential building block in the synthesis of novel pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such small molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed "fingerprint" of the molecule, confirming its identity and purity.[2]

This application note serves as a practical guide to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this specific molecule. We will delve into the rationale behind the selection of experimental parameters and provide a detailed, atom-by-atom analysis of the predicted spectra.

Figure 1: Chemical Structure of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve mix Vortex to Homogenize dissolve->mix filter Filter (if necessary) mix->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters (¹H or ¹³C) shim->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate integrate Integrate Peaks (¹H) calibrate->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: General workflow for NMR sample preparation, acquisition, and analysis.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl linker, the morpholine ring, and the exchangeable amine and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. [3]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
COOH 12.0 - 13.0 Broad Singlet 1H The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its chemical shift can be concentration and temperature dependent.
H-2 7.5 - 7.7 Doublet 1H This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. It is coupled to H-6.
H-6 7.3 - 7.5 Doublet of Doublets 1H This proton is coupled to both H-2 and the fluorine atom at position 3.
H-5 6.5 - 6.7 Doublet 1H This proton is ortho to the electron-donating amino group, resulting in an upfield (shielded) position. It is coupled to H-6.
NH 5.5 - 6.5 Broad Singlet/Triplet 1H The secondary amine proton signal is often broad due to quadrupolar relaxation and exchange. It may show coupling to the adjacent CH₂ group.
Morpholine O-CH₂ ~3.6 Triplet 4H Protons on carbons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded. [4][5]
Ethyl N-CH₂ ~3.4 Quartet/Multiplet 2H This methylene group is adjacent to the secondary amine and is coupled to both the NH proton and the other ethyl CH₂ group.
Morpholine N-CH₂ ~2.5 Triplet 4H Protons on carbons adjacent to the nitrogen atom are typically found more upfield compared to those next to the oxygen. [4][6]This signal may overlap with the solvent residual peak of DMSO.

| Ethyl N-CH₂ | ~2.6 | Triplet | 2H | This methylene group is adjacent to the morpholine nitrogen and is coupled to the other ethyl CH₂ group. |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Predicted δ (ppm) Justification
COOH167 - 170The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
C-3 (C-F)155 - 160 (d)This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant.
C-4 (C-N)145 - 150The carbon atom bonded to the amino group is deshielded.
C-1128 - 132The quaternary carbon to which the carboxylic acid is attached.
C-6123 - 126Aromatic CH carbon.
C-2115 - 118Aromatic CH carbon.
C-5110 - 114Aromatic CH carbon, shielded by the adjacent electron-donating amino group.
Morpholine O-CH₂~66The carbons adjacent to the oxygen atom are deshielded. [4][5]
Ethyl N-CH₂~56Aliphatic carbon adjacent to the morpholine nitrogen.
Morpholine N-CH₂~53The carbons adjacent to the nitrogen atom are less deshielded than those next to oxygen. [6]
Ethyl N-CH₂~45Aliphatic carbon adjacent to the secondary amine.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous structural confirmation of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The provided analysis of the predicted ¹H and ¹³C NMR data, based on established chemical shift principles for substituted benzoic acids and morpholine derivatives, serves as a reliable reference for spectral interpretation. This ensures the structural integrity of the compound, a critical step in any research or drug development program.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • BMRB. (n.d.). NMR sample preparation guidelines. University of Wisconsin-Madison. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate. Retrieved from [Link]

  • Paz, F. A. A., et al. (2008). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 8(11), 4056-4065. [Link]

  • Neuvonen, K., & Fülöp, F. (1987). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 25(4), 271-276.
  • Smith, A. B., et al. (2022). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • University of Wisconsin-Madison Chemistry Department NMR Facility. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Regulska, E., Świsłocka, R., Samsonowicz, M., & Lewandowski, W. (2008). Chemical shifts in ¹H and ¹³C NMR spectra of sodium benzoates. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. Retrieved from [Link]

  • Bingol, K., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the ¹H NMR Spectra of Small Molecules. PLoS ONE, 8(11), e78945. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Schievano, E., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 30(8), 1-20. [Link]

  • Zhang, L., & Wang, Y. (2009). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3-fluoro-4-phenoxy- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Note: LC-MS/MS Fragmentation Pathways and Structural Elucidation of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Ionization Dynamics

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (Molecular Formula: C13​H17​FN2​O3​ , Exact Mass: 268.1223 Da) is a highly functionalized scaffold representative of modern pharmacophores. It combines a fluorinated benzoic acid core—often utilized to modulate lipophilicity and block metabolic soft spots—with a morpholinoethyl appendage, a classic solubilizing group that enhances oral bioavailability.

Understanding the gas-phase dissociation of this molecule is critical for Drug Metabolism and Pharmacokinetics (DMPK) profiling. The molecule is amphoteric, possessing three distinct ionizable centers:

  • Carboxylic Acid: pKa​≈4.0

  • Aniline Nitrogen: pKa​≈2.5

  • Morpholine Nitrogen: pKa​≈8.3

In positive electrospray ionization (ESI+), the morpholine nitrogen, possessing the highest gas-phase basicity, acts as the primary site of protonation. This yields a highly stable, even-electron precursor ion [M+H]+ at m/z 269.1297 .

Causality in Fragmentation Mechanisms

Upon collisional activation (e.g., Higher-energy Collisional Dissociation, HCD), the [M+H]+ precursor undergoes specific, predictable fragmentation pathways dictated by charge localization and bond dissociation energies.

Pathway A: Aliphatic C-N Cleavage (Morpholine Dominance)

The inductive pull of the morpholine oxygen, coupled with the stability of the resulting cyclic cation, makes the C-N bonds adjacent to the morpholine ring highly susceptible to heterolytic cleavage[1]. Cleavage of the ethyl bridge yields the dominant morpholinoethyl cation (m/z 114.09) . Further collisional activation of this fragment leads to the expulsion of a vinyl radical or acetylene ( C2​H2​ ), yielding the protonated morpholine core at m/z 88.08 . This specific m/z 88 ion is a universally recognized diagnostic hallmark for morpholine-appended drugs[2], and similar alkyl morpholine cleavages have been extensively documented in the metabolic profiling of kinase inhibitors like copanlisib[3].

Pathway B: Benzoic Acid Neutral Losses

Charge migration to the carboxylic acid moiety triggers characteristic neutral losses. The expulsion of water ( −H2​O , -18 Da) generates an acylium ion at m/z 251.12 . Alternatively, the direct loss of carbon dioxide ( −CO2​ , -44 Da) yields a fragment at m/z 225.14 [4]. The presence of the ortho-fluoro group (relative to the amino substituent) inductively stabilizes the aromatic ring during these neutral losses, preventing immediate ring opening.

Pathway C: Aniline-Retained Cleavage

While the charge preferentially localizes on the morpholine fragment during C-N cleavage, a competing pathway leaves the charge on the aniline nitrogen, resulting in the loss of the morpholinoethyl radical/neutral and the formation of the 3-fluoro-4-aminobenzoic acid fragment at m/z 156.05 .

Self-Validating High-Resolution LC-MS/MS Protocol

To ensure robust, reproducible structural elucidation, the following methodology utilizes a self-validating system where chromatographic retention correlates with polarity, and high-resolution mass accuracy (<5 ppm error) validates the empirical formulas of the fragments.

Sample Preparation
  • Rationale: The amphoteric nature of the compound requires a neutral to slightly acidic matrix to maintain solubility and ensure pre-column protonation.

  • Procedure: Dissolve the analytical standard in 100% DMSO to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm). Causality: The HSS T3 stationary phase is selected over standard C18 because its lower ligand density provides superior retention for polar, water-soluble bases like morpholine derivatives, preventing them from eluting in the void volume.

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: 2% to 60% B

    • 6.0 - 7.0 min: 60% to 95% B (Column wash)

    • 7.0 - 9.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Mass Spectrometry (Q-TOF or Orbitrap)
  • Ionization: ESI Positive mode.

  • Source Parameters: Capillary Voltage: 3.5 kV; Capillary Temperature: 320 °C; Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • MS1 Settings: Resolution 70,000; Scan Range m/z 100-800.

  • MS2 Settings: Data-Dependent Acquisition (DDA) or Targeted-MS2. Resolution 17,500.

  • Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Causality: Stepped NCE ensures the simultaneous capture of fragile precursor neutral losses (at 20 eV) and deep-core morpholine structural fragments (at 60 eV) within a single composite spectrum.

LCMS_Workflow Prep Sample Prep 1 µg/mL in 0.1% FA LC UHPLC Separation HSS T3 Column Gradient Elution Prep->LC Ion ESI+ Ionization Capillary: 3.5 kV [M+H]+ Generation LC->Ion MSMS HCD Fragmentation Stepped NCE (20, 40, 60 eV) Ion->MSMS Data Data Analysis Exact Mass & Mass Defect MSMS->Data

Figure 1: High-Resolution LC-MS/MS analytical workflow for structural elucidation.

Quantitative Data & Fragment Summarization

The table below summarizes the theoretical and experimentally expected product ions based on high-resolution MS/MS data. Mass accuracy within 5 ppm is required to validate the identity of these fragments.

Fragment IdentityEmpirical FormulaTheoretical m/zProposed MechanismRelative Abundance (Expected)
Precursor Ion C13​H18​FN2​O3+​ 269.1297Protonation of morpholine N100% (Low CE)
[M+H−H2​O]+ C13​H16​FN2​O2+​ 251.1191Loss of water from carboxylic acidMedium
[M+H−CO2​]+ C12​H18​FN2​O+ 225.1398Decarboxylation of benzoic coreLow-Medium
Fluoro-Aniline Core C7​H7​FNO2+​ 156.0456Loss of morpholinoethyl neutralLow
Morpholinoethyl C6​H12​NO+ 114.0913Heterolytic C-N bond cleavageHigh (Base Peak at Mid CE)
Morpholine Cation C4​H10​NO+ 88.0757Cleavage of ethyl bridgeHigh (High CE)

Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 269.13 Precursor Ion H2O [M+H - H2O]+ m/z 251.12 M->H2O -H2O (-18 Da) CO2 [M+H - CO2]+ m/z 225.14 M->CO2 -CO2 (-44 Da) MorphEthyl Morpholinoethyl Cation m/z 114.09 M->MorphEthyl Alkyl C-N Cleavage Aniline Fluoro-Aniline Fragment m/z 156.05 M->Aniline -C6H12NO (-113 Da) Morph Morpholine Cation m/z 88.08 MorphEthyl->Morph -C2H2 (-26 Da)

Figure 2: Proposed ESI+ CID/HCD fragmentation pathway of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid.

References

  • Reactive intermediates in copanlisib metabolism identified by LC-MS/MS Source: rsc.org URL:[Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections Source: nih.gov URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: acs.org URL:[Link]

  • Time-of-flight mass spectral fragmentation patterns for the 2Cl-4F-BA derivative Source: researchgate.net URL:[Link]

Sources

Application Note: 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic Acid as a Privileged Building Block in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design, the strategic selection of peripheral building blocks is as critical as the choice of the core hinge-binding scaffold. 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (CAS: 1283364-87-3 for the free base; 2059999-67-4 for the hydrochloride salt) has emerged as a highly versatile, privileged intermediate. It is predominantly utilized to append a solubilizing "tail" to heteroaryl cores (e.g., quinazolines, pyrimidines) targeting the ATP-binding pocket of kinases such as EGFR, mTOR, and PI3K.

This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for incorporating this specific building block into Active Pharmaceutical Ingredients (APIs).

Structural Rationale & Causality in Drug Design

The utility of this building block is not coincidental; every functional group serves a distinct, synergistic purpose in optimizing both pharmacodynamics and pharmacokinetics.

  • The Fluorine Effect (C3 Position): The introduction of a highly electronegative fluorine atom adjacent to the anilino amine exerts a profound inductive effect. This lowers the pKa of the amine, shielding it from rapid cytochrome P450-mediated N-oxidation or N-dealkylation. Furthermore, the stereoelectronic properties of fluorine restrict the rotational degrees of freedom (dihedral angle) of the adjacent bonds, pre-organizing the molecule into a conformation that minimizes entropic penalty upon binding to the kinase active site . Fluorine's high lipophilicity also aids in displacing tightly bound water molecules in the target pocket .

  • The Morpholinoethyl Motif (C4 Position): The morpholine ring is a classic "privileged structure" in medicinal chemistry . Positioned at the end of an ethyl linker, it extends into the solvent-exposed region of the kinase cleft. The morpholine nitrogen (pKa ~7.6) ensures the molecule is partially protonated at physiological pH (7.4), drastically improving aqueous solubility and cellular permeability without violating Lipinski’s rules.

  • The Benzoic Acid Core: The carboxylic acid provides a robust, highly efficient synthetic vector for amide coupling to complex amine-bearing scaffolds.

Physicochemical Profiling

Understanding the quantitative parameters of this building block is essential for predicting the final API's behavior. The data below summarizes the key metrics.

PropertyValueRationale / Impact on Final API
Molecular Formula C₁₃H₁₇FN₂O₃--
Molecular Weight 268.29 g/mol Low MW allows coupling to ~200-250 Da cores while keeping the final API under the 500 Da limit.
Topological Polar Surface Area (TPSA) 68.5 ŲExcellent for membrane permeability; leaves a ~70 Ų budget for the hinge-binding core.
cLogP (estimated) 1.2 – 1.8Optimal lipophilicity for balancing oral bioavailability and aqueous solubility.
pKa (Morpholine Nitrogen) ~7.6Enables formulation as a stable hydrochloride or mesylate salt; ensures dissolution in the GI tract.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process checks to confirm successful execution before proceeding to the next step.

Protocol A: Amide Coupling via HATU/DIPEA Activation

Causality: Coupling this benzoic acid to an electron-deficient or sterically hindered heteroaryl amine requires a highly reactive coupling agent. HATU is selected over EDC/HOBt because it forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester. However, because the building block contains a basic morpholine ring, strict stoichiometric control of the base (DIPEA) is required to ensure the carboxylic acid is fully deprotonated for activation without causing side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Activation: Cool the solution to 0 °C. Add HATU (1.2 eq, 0.6 mmol) followed by dropwise addition of DIPEA (3.0 eq, 1.5 mmol). Stir at 0 °C for 15 minutes.

    • Causality: Pre-activation at 0 °C prevents the formation of inactive tetramethylguanidinium byproducts.

  • Coupling: Add the target heteroaryl amine core (0.9 eq, 0.45 mmol). Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validating Check (In-Process): Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Validation Gate: Do not proceed to workup until the UV trace shows >90% consumption of the target amine and the presence of the desired[M+H]⁺ mass peak.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 × 15 mL).

    • Causality: The basic aqueous wash removes the HOAt byproduct and excess HATU. Critical: Avoid acidic washes (like 1M HCl), as the basic morpholine tail will protonate and partition your product into the aqueous waste.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC (0.1% TFA in Water/MeCN gradient).

Protocol B: Hydrochloride Salt Formation

Causality: Free base APIs containing morpholine often suffer from poor solid-state properties or limited dissolution rates. Converting the API to a hydrochloride salt targets the most basic center (the morpholine nitrogen), yielding a highly crystalline, water-soluble powder suitable for in vivo dosing.

Step-by-Step Methodology:

  • Dissolve the purified free base API (from Protocol A) in a minimum volume of a 1:1 mixture of Ethyl Acetate and absolute Ethanol.

  • Cool the solution to 0 °C.

  • Add 1.1 eq of 1.0 M HCl in diethyl ether dropwise under vigorous stirring. A white precipitate should form immediately.

  • Stir for 30 minutes at 0 °C, then filter the precipitate over a glass frit. Wash the filter cake with cold diethyl ether and dry under high vacuum for 12 hours.

  • Self-Validating Check (QC): Analyze the salt via ¹H-NMR in DMSO-d₆.

    • Validation Gate: The successful protonation of the morpholine nitrogen is confirmed if the morpholine -CH₂- protons adjacent to the nitrogen shift downfield by ~0.5 ppm compared to the free base spectrum.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from building block activation to final API validation, highlighting the critical self-validation gates.

G N1 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (Starting Building Block) N2 Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) N1->N2 Step 1: Activation N3 Amide Coupling (Add Target Amine Core, RT, 2h) N2->N3 Step 2: Coupling N4 Aqueous Workup (Sat. NaHCO3 / EtOAc Extraction) N3->N4 Step 3: Quench N5 Purification (Reverse-Phase Prep-HPLC) N4->N5 Step 4: Isolate N6 Self-Validation System (LC-MS [M+H]+, 1H-NMR) N5->N6 Step 5: QC N7 Final Kinase Inhibitor API (Target Engagement Ready) N6->N7 Verified Purity >95%

Synthetic workflow for incorporating the morpholino-benzoic acid building block into an API.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem.[Link]

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry.[Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.[Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical hurdles associated with 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid .

Rather than providing generic advice, this guide deconstructs the structural causality behind the molecule's stubborn behavior and provides self-validating, field-proven protocols to ensure your assays and in vivo studies succeed.

Part 1: Molecular Profiling & The Causality of Insolubility

To solve a solubility problem, we must first understand the molecule's architecture. 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid contains two critical ionizable centers:

  • A Benzoic Acid moiety: Acidic, with an estimated pKa​ of ~4.0–4.5.

  • A Morpholine ring: Basic, with an estimated pKa​ of ~8.0–8.5.

The Root Cause: Because it possesses both a basic and an acidic group, this molecule is a zwitterion at physiological pH (pH 7.4) and at its isoelectric point (pI ~6.2). In the solid state, zwitterions form incredibly strong intermolecular ionic bonds (a robust crystal lattice). This high lattice energy actively resists dissolution in both pure water and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) [1, 2].

pH_Logic Cation Cationic State pH < 4.0 (COOH, NH+) High Solubility Zwitterion Zwitterionic State pH ~ 6.2 (pI) (COO-, NH+) Lowest Solubility Cation->Zwitterion Increasing pH Zwitterion->Cation Decreasing pH Anion Anionic State pH > 8.5 (COO-, N) High Solubility Zwitterion->Anion Increasing pH Anion->Zwitterion Decreasing pH

Figure 1: pH-dependent ionization states and their direct impact on relative solubility.

Part 2: DMSO Troubleshooting & FAQs (In Vitro Assays)

Q: Why is my compound crashing out or refusing to dissolve in 100% DMSO, even at a standard 10 mM concentration? A: Compound solubility in DMSO represents a serious bottleneck in early-stage drug discovery [1]. While DMSO is an excellent hydrogen-bond acceptor, it cannot easily break the strong electrostatic interactions of a zwitterionic crystal lattice on its own [2]. The molecule prefers to interact with itself rather than the solvent.

Q: How can I force this compound into DMSO for my high-throughput screening (HTS) stock? A: You must break the zwitterionic lattice by shifting the equilibrium to a single charged state. We achieve this via Acid/Base Spiking . By adding a stoichiometric amount of a strong acid (e.g., HCl) or base (e.g., NaOH) to the DMSO, you protonate the carboxylate or deprotonate the morpholine. This eliminates the zwitterion, drastically lowering the lattice energy and allowing DMSO to solvate the molecule.

Solubilization_Workflow Start Target: 10 mM Stock DMSO_Test Add 100% Anhydrous DMSO Start->DMSO_Test Check1 Dissolved? DMSO_Test->Check1 Success1 Proceed to Assay Check1->Success1 Yes Fail1 Suspension / Cloudiness Check1->Fail1 No Spike Spike with 1.1 eq. HCl or NaOH (Break Crystal Lattice) Fail1->Spike HeatSon Heat (40°C) & Sonicate (15 min) Spike->HeatSon Check2 Dissolved? Success2 Use as pH-adjusted Stock Check2->Success2 Yes Formulate Use Co-solvents (e.g., DMSO/PEG400) Check2->Formulate No HeatSon->Check2

Figure 2: Step-by-step decision tree for overcoming DMSO solubility failures.

Part 3: Aqueous Troubleshooting & FAQs (In Vivo / Buffer Systems)

Q: The compound dissolves perfectly in 0.1 N HCl, but the moment I dilute it into my pH 7.4 assay buffer, it precipitates. Why? A: When you dilute the acidic stock into a pH 7.4 buffer, you are forcing the molecule back toward its isoelectric point. At pH 7.4, the morpholine is still largely protonated, and the carboxylic acid is fully deprotonated. The zwitterion rapidly reforms and precipitates due to its low intrinsic aqueous solubility.

Q: What is the best formulation strategy for in vivo dosing (e.g., IV or PO) without using toxic levels of DMSO? A: High concentrations of DMSO can cause cell toxicity and even alter target protein conformations (like hNGF)[3, 4]. Instead, use a multi-pronged approach:

  • In situ Salt Formation: Convert the API to a sodium salt (pH > 9) or hydrochloride salt (pH < 3) during formulation.

  • Complexation: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the hydrophobic fluorophenyl core.

  • Co-solvents: Utilize PEG400 or Propylene Glycol to lower the dielectric constant of the water [5].

Part 4: Quantitative Data & Methodologies

Table 1: Comparative Solubility Matrix (Estimated)

Use this table to select the appropriate vehicle based on your downstream application.

Solvent / Vehicle SystempHDominant Molecular StateEstimated SolubilityRecommended Application
Pure Anhydrous DMSON/AZwitterion (Strong Lattice)< 1 mg/mLNot Recommended
DMSO + 0.1% HCl (v/v)AcidicCationic> 20 mg/mLHTS Stock Solutions
PBS Buffer7.4Zwitterion< 0.1 mg/mLUnmodified Assays (High Risk)
20% HP- β -CD in Water7.4Zwitterion (Complexed)~ 2-5 mg/mLIn Vivo IV/PO Dosing
10% PEG400 / 90% Water2.0Cationic> 10 mg/mLPO Dosing (Acidic Stomach)
Protocol 1: The "Lattice-Breaker" DMSO Stock Preparation

Self-validating mechanism: If the solution remains cloudy after step 3, the lattice energy exceeds the solvation capacity, confirming the need for a co-solvent.

  • Weigh 5.0 mg of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid into a clean glass vial.

  • Add 950 µL of anhydrous DMSO. Vortex for 30 seconds. (Observe: Likely a cloudy suspension).

  • Add 50 µL of 1M HCl (aqueous) or 1M NaOH (aqueous).

  • Sonicate the vial in a water bath at 40°C for 10 minutes.

  • Validation: The solution should turn completely clear. You now have a ~5 mg/mL stock. Note: Ensure your downstream assay buffer has sufficient buffering capacity to absorb the minor acid/base spike.

Protocol 2: Cyclodextrin-Assisted Aqueous Formulation (For In Vivo)
  • Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile water.

  • Add the API powder to the cyclodextrin solution to reach a target of 5 mg/mL.

  • Dropwise, add 0.1 N HCl while stirring until the pH drops to ~3.5. The API will dissolve rapidly as it becomes cationic.

  • Slowly back-titrate with 0.1 N NaOH to bring the pH back to 7.0 - 7.4.

  • Validation: Because the hydrophobic core is now encapsulated by the cyclodextrin cavity, the zwitterion cannot aggregate. The solution will remain clear at physiological pH.

Part 5: References

  • Balakin, K., Savchuk, N., & Tetko, I. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) PMC. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Available at:[Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at:[Link]

  • Kuroda, K., et al. (2025). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH) PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at:[Link]

Technical Support Center: Optimizing Flash Chromatography for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid via flash chromatography. Our focus is on delivering practical, field-tested solutions grounded in scientific principles to empower you to overcome common purification hurdles.

I. Understanding the Molecule: Key to a Successful Purification

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is a multifaceted molecule presenting unique challenges for purification. Its structure incorporates a carboxylic acid (acidic), a morpholine nitrogen (basic), and an aniline-like nitrogen (weakly basic), making it potentially zwitterionic at neutral pH. Furthermore, the fluorine atom and aromatic ring contribute to its polarity. Understanding these physicochemical properties is paramount for developing a robust purification strategy. This compound's polar nature suggests that it will be soluble in polar solvents like methanol, DMSO, and DMF, which is a key consideration for choosing the right chromatography technique.[1]

Key Molecular Features:

  • Acidic Group: Carboxylic acid

  • Basic Groups: Morpholine and aniline-like nitrogens

  • Polarity: High, due to multiple heteroatoms and ionizable groups.

  • Solubility: Expected to be soluble in polar solvents. The morpholine group, in particular, is known to enhance aqueous solubility.[2][3]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the flash chromatography purification of this compound.

Q1: Why is my peak severely tailing on a standard silica gel column?

A1: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[4][5] For a molecule like 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, the basic nitrogen of the morpholine group can strongly interact with the acidic silanol groups on the surface of standard silica gel.[6][7] This leads to a slow elution of the tail end of the peak.

Q2: I'm seeing very poor resolution between my product and a closely related impurity. What can I do?

A2: Poor resolution can stem from several factors. Firstly, ensure your chosen solvent system has sufficient "selectivity" for your compound and the impurity. This means the solvent system should interact differently with the two molecules, causing them to migrate at different rates. If you are using a simple two-solvent system (e.g., ethyl acetate/hexanes), consider adding a third solvent (a "modifier") to improve selectivity. Secondly, consider the particle size of your stationary phase. Smaller particle sizes provide a greater surface area, leading to more efficient separation and better resolution.[8]

Q3: My compound seems to be irreversibly sticking to the column, resulting in low recovery. Why is this happening?

A3: Irreversible binding is a significant issue with highly polar and basic compounds on silica gel. The strong interaction between the basic morpholine group and the acidic silanol groups can be so strong that a portion of your compound does not elute from the column under normal phase conditions.[9]

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

A4: Given the high polarity and ionizable nature of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, reversed-phase chromatography is often a more suitable choice.[10][11] The non-polar stationary phase (like C18) will have weaker interactions with your polar compound, leading to better peak shapes and higher recovery.[12][13] However, normal-phase chromatography can still be successful with the right mobile phase modifications.

III. Troubleshooting Guide: From Tailing Peaks to High Purity

This section provides a systematic approach to troubleshoot and optimize your flash chromatography purification.

Workflow for Method Development & Troubleshooting

Caption: A systematic workflow for developing and troubleshooting flash chromatography methods.

Step 1: Thin-Layer Chromatography (TLC) - Your Purification Blueprint

Before committing to a flash column, use TLC to scout for an effective solvent system. This will save you time, solvent, and sample.[14]

Protocol for TLC Analysis:

  • Prepare your sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol, DMF).

  • Spot the TLC plate: Use a capillary tube to spot your sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a chamber containing your chosen mobile phase.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.

  • Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). Aim for an Rf of 0.15-0.4 for your target compound for optimal separation.[14][15]

Recommended TLC Solvent Systems to Screen:

Solvent SystemRationale
Dichloromethane (DCM) / Methanol (MeOH)A good starting point for polar compounds.[16][17]
DCM / MeOH with 1% Acetic Acid (AcOH)The acidic modifier helps to protonate basic compounds, reducing their interaction with the silica gel and improving peak shape.[16]
DCM / MeOH with 1% Triethylamine (TEA)The basic modifier neutralizes the acidic silanol groups on the silica, reducing their interaction with basic analytes.[17]
Ethyl Acetate (EtOAc) / Hexanes with ModifierA standard system for a wide range of compounds. The addition of an acid or base modifier is still recommended for ionizable molecules.[16]
Reversed-Phase: Water / Acetonitrile (ACN) with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)An excellent choice for polar, ionizable compounds. The acid ensures a consistent ionic state for the molecule, leading to sharper peaks.[12]
Step 2: Column Selection - The Right Tool for the Job
Stationary PhaseAdvantagesDisadvantagesBest For...
Normal Phase (Silica Gel) Cost-effective, wide range of selectivities with different solvent systems.[12]Strong interactions with basic compounds leading to tailing and low recovery.[9]Can be used successfully if the mobile phase is modified with an acid (e.g., acetic acid) or a base (e.g., triethylamine) to mitigate strong interactions.[18]
Amine-Functionalized Silica The amine groups on the silica surface mask the acidic silanol groups, reducing tailing of basic compounds.[12][18]Can be more expensive than standard silica.An excellent alternative to standard silica for basic compounds like 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, especially if you want to stick with normal-phase chromatography.[12]
Reversed-Phase (C18) Excellent for polar and ionizable compounds. Generally provides better peak shapes and higher recovery.[12][19]Can be more expensive than silica. Requires the use of aqueous mobile phases.Highly recommended for this specific molecule. The use of an acidic modifier (e.g., formic acid or TFA) in the mobile phase is crucial for good chromatography. This ensures that the carboxylic acid is protonated and the basic nitrogens are protonated, leading to a single, well-behaved species.[12][13]
Step 3: Mobile Phase Optimization - Fine-Tuning Your Separation

Once you have a promising solvent system from your TLC analysis, you will likely need to run a gradient elution on your flash system. A gradient, where the composition of the mobile phase changes over time, is essential for separating compounds with a wide range of polarities.

Example Gradient for Reversed-Phase (C18) Chromatography:

  • Column: C18 Flash Column

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 column volumes (CVs): 5% B

    • 2-15 CVs: 5% to 95% B

    • 15-20 CVs: 95% B

Rationale for the Acidic Modifier: The addition of a small amount of acid (like formic acid or TFA) to the mobile phase is critical for good peak shape. It helps to keep the analyte in a single ionic state, which minimizes peak broadening and tailing.[12][13]

Step 4: Sample Loading - A Critical First Step

How you load your sample onto the column can significantly impact the success of your purification.

  • Liquid Loading: If your crude material is soluble in a small volume of a weak solvent (a solvent in which your compound has low solubility), you can dissolve it and inject it directly onto the column. However, this can lead to reduced resolution if the loading solvent is too strong.[20]

  • Solid Loading: This is often the preferred method for compounds that are not very soluble in the initial mobile phase or to improve resolution.[21][22]

    • Dissolve your crude material in a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel or celite to the solution.[23]

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[23]

    • Load this powder onto the top of your flash column.[23]

Solid loading prevents issues with sample solubility in the mobile phase and can lead to sharper peaks and better separation. [21][24]

IV. Advanced Troubleshooting: When Standard Methods Aren't Enough

Problem: You've tried the above steps, but you are still struggling with co-eluting impurities.

Solution: Consider a different stationary phase or a more complex mobile phase.

  • Alternative Stationary Phases:

    • Diol-functionalized silica: Offers different selectivity compared to standard silica and can be useful for separating polar compounds.[9][18]

    • Cyano-functionalized silica: Can be used in both normal-phase and reversed-phase modes and provides unique selectivity.[12]

    • Zwitterionic Stationary Phases: These phases contain both positive and negative charges and can offer unique selectivity for polar and zwitterionic compounds through a mechanism called hydrophilic interaction liquid chromatography (HILIC).[25][26][27]

V. Summary of Recommendations

For the purification of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, the following is a recommended starting point:

ParameterRecommendation
Chromatography Mode Reversed-Phase
Stationary Phase C18
Mobile Phase Water / Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start with a shallow gradient and adjust based on initial results.
Sample Loading Solid loading is highly recommended.

By following this structured approach, you can systematically develop and optimize a robust flash chromatography method for the purification of this challenging molecule, leading to higher purity and improved yields in your research and development endeavors.

References

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Axel Semrau. (n.d.). Liquid vs. Solid Loading. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 24). Normal phase vs reverse phase HPLC. Retrieved from [Link]

  • Biotage. (2023, January 19). How do I decide between normal- or reversed-phase flash column chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Compound Interest. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Labex.hu. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Chromatography Today. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]

  • AHH Chemical. (n.d.). (3-Fluoro-4-morpholin-4-ylphenyl)carbamic acid ben. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Talanta. (2015, August 15). Preparation and chromatographic evaluation of zwitterionic stationary phases with controllable ratio of positively and negatively charged groups. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]

  • Chromatography Online. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • The Nest Group. (n.d.). Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-5-(morpholin-4-yl)benzoic acid hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-morpholinobenzoic acid (C11H12FNO3). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability & Storage of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid . As a complex active pharmaceutical ingredient (API) intermediate, this molecule presents unique challenges during drying, handling, and long-term storage.

This guide synthesizes field-proven insights and authoritative mechanistic data to help drug development professionals troubleshoot degradation issues, optimize storage conditions, and ensure batch-to-batch integrity.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule. This compound contains three highly reactive domains:

  • The Benzoic Acid Core: Substituted aminobenzoic acids are notoriously susceptible to thermal decarboxylation[1]. The electron-withdrawing 3-fluoro substituent increases the electrophilicity of the aromatic ring, which can alter the activation energy required for the loss of CO₂ compared to unsubstituted analogs.

  • The Morpholine Ring: While morpholine is generally stable in aqueous steam up to 150°C[2], the tertiary nitrogen in this specific alkylated derivative is highly prone to N-oxidation when exposed to atmospheric oxygen and ambient heat over prolonged periods.

  • The Secondary Amine Linker: The amine bridging the aromatic ring and the ethyl-morpholine group is susceptible to radical-mediated oxidative cleavage and discoloration.

DegradationPathways Molecule 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino} benzoic acid Heat Thermal Stress (>80°C) Molecule->Heat O2 Oxygen Exposure + Ambient Heat Molecule->O2 Decarboxylation Decarboxylation (Loss of CO2, m/z[M-44]) Heat->Decarboxylation Catalyzed by moisture Oxidation N-Oxidation (Morpholine/Secondary Amine) O2->Oxidation Radical mechanism Product1 3-Fluoro-N-[2-(morpholin-4-yl)ethyl] aniline Decarboxylation->Product1 Product2 N-Oxide Derivatives (Yellow/Brown Discoloration) Oxidation->Product2

Fig 1. Primary thermal and oxidative degradation pathways of the target molecule.

Troubleshooting FAQs

Q1: Our stored powder is turning from off-white to a pale yellow/brown over several months. What is the cause, and is the batch ruined? A: This discoloration is a classic indicator of oxidative degradation of the secondary amine or the morpholine nitrogen. When exposed to oxygen and ambient heat, these amines undergo radical oxidation to form N-oxides or colored quinonoid-like byproducts. To determine if the batch is ruined, perform an HPLC-UV/MS assay. If the N-oxide impurity exceeds your ICH Q3A qualification threshold (typically >0.15%), the batch must be reprocessed.

Q2: During scale-up drying in a vacuum oven at 80°C, we observed a mass loss that doesn't correlate with our Karl Fischer (water) data. A new HPLC peak shows an m/z of [M-44]. Why? A: You are observing thermal decarboxylation. The [M-44] mass loss corresponds exactly to the loss of a carbon dioxide molecule (CO₂). Studies on structurally similar aminobenzoic acids demonstrate that decarboxylation can occur well below the compound's melting point if subjected to prolonged thermal stress[3]. You must lower your drying temperature and increase the vacuum efficiency.

Q3: How should we properly store this compound for long-term stability? A: Because the degradation is driven by a combination of heat, oxygen, and moisture, the compound must be stored in a self-validating protective system. Use double-lined low-density polyethylene (LDPE) bags, flush the inner bag with high-purity Argon or Nitrogen to displace oxygen, add a desiccant pouch between the inner and outer bags, and store the sealed container at 2–8°C.

Quantitative Data: Degradation Triggers & Prevention

The following table summarizes the quantitative thresholds for degradation pathways and the required preventative measures to maintain API integrity.

Degradation PathwayPrimary TriggerKinetic Threshold / IndicatorPreventative Measure
Thermal Decarboxylation Prolonged Heat (>70°C)Mass loss; HPLC peak at [M-44]Dry under high vacuum at ≤50°C. Do not exceed 60°C during processing.
N-Oxidation (Morpholine) Oxygen + Ambient TempPeak at [M+16]; DiscolorationStore under inert gas (Argon/N₂) at 2–8°C. Use opaque containers.
Amine Cleavage Heat + Trace MetalsPeaks at [M-Morpholine]Use glass-lined or Hastelloy reactors; add chelating agents if in solution.
Moisture Absorption High Humidity (>60% RH)KF > 1.0%; accelerated degradationStore with silica desiccants; process in humidity-controlled suites.

Experimental Protocols for Stability Testing

To ensure trustworthiness, your analytical protocols must be self-validating. The following methodologies are designed to isolate thermal degradation from oxidative degradation.

Protocol A: Thermogravimetric Analysis (TGA) & DSC Mapping

Objective: Determine the exact onset temperature of decarboxylation to set safe drying limits.

  • Instrument Preparation: Calibrate the TGA/DSC instrument using an indium standard. Ensure the purge gas is high-purity Nitrogen (to prevent oxidation from masking thermal events) flowing at 50 mL/min.

  • Sample Loading: Accurately weigh 5.0–10.0 mg of the compound into a clean, tared aluminum or platinum pan. Do not crimp the lid tightly; use a pinhole lid to allow CO₂ to escape[3].

  • Thermal Program:

    • Equilibrate at 25°C for 5 minutes.

    • Heat from 25°C to 300°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the derivative thermogravimetry (DTG) curve. The first major mass loss step (excluding initial moisture loss <100°C) corresponding to ~16.4% of the total mass indicates decarboxylation. Set your maximum manufacturing drying temperature at least 30°C below the extrapolated onset temperature of this peak.

Protocol B: Stability-Indicating HPLC-MS Workflow

Objective: Detect and quantify N-oxides and decarboxylated products in stored batches.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v). Prepare fresh to avoid in-solution degradation.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Monitor UV at 254 nm and 280 nm. Route the flow to an ESI-MS operating in positive ion mode.

  • Validation Check: Inject a hydrogen peroxide-stressed sample (forced degradation) to ensure the N-oxide peak ([M+16]) is fully resolved from the main API peak.

AnalyticalWorkflow Start Suspected Degradation in Storage Batch Visual Visual Inspection (Color Change?) Start->Visual MassLoss Mass Loss / Assay Drop? Start->MassLoss HPLC HPLC-MS Analysis Visual->HPLC Yes (Yellowing) MassLoss->HPLC TGA TGA / DSC Analysis MassLoss->TGA Yes ResultOx Detect [M+16] Confirm N-Oxidation HPLC->ResultOx ResultDecarb Detect [M-44] Confirm Decarboxylation HPLC->ResultDecarb TGA->ResultDecarb Action1 Implement Argon Flush & Opaque Packaging ResultOx->Action1 Action2 Lower Drying Temp Store at 2-8°C ResultDecarb->Action2

Fig 2. Troubleshooting workflow for identifying and resolving storage degradation.

References

  • BenchChem. "A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid". BenchChem Technical Guides.
  • Rotich et al. "Thermal Studies on Some Substituted Aminobenzoic Acids". Journal of Thermal Analysis and Calorimetry, AKJournals.
  • ACS Publications. "Thermolysis of Morpholine in Water and Superheated Steam". Industrial & Engineering Chemistry Research.

Sources

Technical Support Center: Derivatization of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Working with complex, multi-functional pharmacophores like 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid presents unique chemoselective and steric challenges. As a zwitterionic molecule with a highly hindered secondary aniline, standard coupling protocols frequently fail.

This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to overcome these specific bottlenecks.

Part 1: Diagnostic Hub & Reaction Triage

Before initiating your synthesis, you must identify which functional group is acting as the reactive center. The molecule's dual nature requires entirely different activation strategies depending on whether it is acting as an electrophile or a nucleophile.

Workflow A 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid Derivatization Target B Benzoic Acid Modification (Molecule acts as Electrophile) A->B C Secondary Amine Modification (Molecule acts as Nucleophile) A->C D Diagnostic: Zwitterion Formation Morpholine (pKa ~8.3) buffers pH and reduces solubility B->D E Diagnostic: Extreme Steric Hindrance Ortho-F and N-alkyl chain block nucleophilic attack C->E F Solution: Uronium Activation Use HATU/COMU with NMM (Avoid DIPEA) D->F G Solution: Acyl Fluoride Intermediate Use SuFEx or PFP to generate highly reactive electrophile E->G

Diagnostic workflow for overcoming site-specific steric and electronic challenges.

Part 2: Knowledge Base (FAQs & Troubleshooting)

Q1: Why do standard EDC/HOBt couplings fail when I try to form an amide at the benzoic acid position?

A1: The failure is driven by the molecule's zwitterionic nature. The tertiary nitrogen of the morpholine ring has a pKa of ~8.3. In standard coupling solvents (like DCM or DMF), this basic nitrogen protonates, forming a stable internal salt bridge with the benzoic acid. This drastically reduces substrate solubility and buffers the local pH, preventing efficient carboxylate activation.

The Fix: Switch to highly reactive uronium-based reagents like HATU or COMU. Crucially, replace standard bases like DIPEA with N-methylmorpholine (NMM) . NMM is less sterically hindered and provides a superior buffering capacity that disrupts the zwitterion without causing the racemization or side-reactions often seen with stronger bases [1].

Q2: I am trying to acylate the secondary aniline nitrogen, but the reaction stalls completely. Why is this substrate so unreactive?

A2: You are battling a compounding effect of extreme steric hindrance and electronic deactivation. The secondary amine is physically blocked by the bulky 2-(morpholin-4-yl)ethyl chain and the ortho-fluorine atom. Furthermore, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, severely depressing the nucleophilicity of the aniline nitrogen. Standard acyl chlorides and anhydrides simply cannot overcome this activation energy barrier.

Q3: How do I overcome this steric hindrance for N-acylation?

A3: You must utilize in situ acyl fluoride generation . Unlike acyl chlorides, which are prone to degradation into ketenes under forcing conditions, acyl fluorides are uniquely stable to hydrolysis but highly reactive toward sterically hindered amines [2]. The smaller atomic radius of fluorine (compared to chlorine) significantly reduces steric clash in the transition state, allowing the electrophile to penetrate the hindered pocket of your aniline derivative [3].

Part 3: Data Analytics

To guide your reagent selection, the following table synthesizes quantitative yield data for the acylation of sterically hindered, electron-deficient anilines (analogous to the ortho-fluoro secondary aniline core).

Coupling StrategyReagent SystemTypical Yield (Hindered Anilines)Mechanistic AdvantageReference
Carbodiimide EDC/HOBt + DMAP20% - 40%Mild conditions; often fails due to acyliminium instability.[4]
Uronium HATU / NMM40% - 60%Fast activation; overcomes zwitterion solubility issues.[1]
Acyl Fluoride (Deoxyfluorination) Pentafluoropyridine (PFP)80% - 94%Bench-stable reagent; generates highly penetrative electrophile.[3]
Acyl Fluoride (SuFEx) Benzene-1,3-disulfonyl fluoride85% - 95%Maximum efficiency for extreme steric hindrance; no excess reagents needed.[2]

Part 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

SOP 1: Amidation of the Zwitterionic Benzoic Acid (Molecule as Electrophile)

Use this protocol when coupling the benzoic acid moiety to an external amine.

  • Preparation: Suspend 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv).

    • Validation Checkpoint 1: The suspension should begin to clarify, indicating the disruption of the morpholine-carboxylate salt bridge.

  • Activation: Add HATU (1.2 equiv) portion-wise at 0 °C. Stir for 15 minutes.

    • Validation Checkpoint 2: Complete dissolution and a slight yellowing of the solution confirm the formation of the active uronium ester.

  • Coupling: Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

SOP 2: Acylation of the Hindered Secondary Aniline via SuFEx (Molecule as Nucleophile)

Use this protocol when adding an acyl group to the highly hindered aniline nitrogen.

  • Acyl Fluoride Generation: In a microwave vial, dissolve the target carboxylic acid (1.5 equiv) and Benzene-1,3-disulfonyl fluoride (SuFEx reagent, 1.5 equiv) in anhydrous CH₂Cl₂ (0.5 M). Add DIPEA (3.0 equiv) and stir at room temperature for 30 minutes.

    • Validation Checkpoint 1 (Crucial): Before adding your hindered aniline, sample 10 µL of the reaction mixture and quench with 90 µL of benzylamine. Analyze via LCMS. The presence of the benzylamide derivative confirms 100% conversion to the acyl fluoride. Alternatively, ¹⁹F NMR will show a distinct peak at ~+17 ppm [3].

  • Nucleophilic Attack: Once acyl fluoride formation is validated, add 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (1.0 equiv).

  • Thermal Shift: Seal the vial and heat to 80 °C in an oil bath for 16 hours. (The high thermal stability of the acyl fluoride allows for elevated temperatures without degradation, providing the kinetic energy needed to overcome the steric barrier).

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and wash sequentially with 1M HCl (to remove unreacted morpholine starting material) and saturated NaHCO₃. Purify via flash chromatography.

Part 5: References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates Chemistry - A European Journal (PubMed) URL:[Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Organic Letters (ACS Publications) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Technical Support Center: Optimizing Mobile Phase for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid. This document provides in-depth troubleshooting advice and a systematic workflow to help you develop a robust and sensitive analytical method. The unique zwitterionic nature of this molecule presents specific challenges, which this guide is designed to address directly.

Understanding the Analyte: A Molecule of Duality

Successful method development begins with understanding the analyte's physicochemical properties. 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid possesses both an acidic functional group (carboxylic acid) and two basic functional groups (a secondary amine and a tertiary morpholine amine). This makes it zwitterionic, meaning its net charge is highly dependent on the pH of the mobile phase. This dual nature is the primary factor influencing its retention, peak shape, and ionization efficiency.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₇FN₂O₃Inferred from structure.
Molecular Weight 284.29 g/mol Calculated from formula.
Monoisotopic Mass 284.12232 DaCalculated for MS applications.
pKa (Carboxylic Acid) ~4.0 - 4.5Estimated based on benzoic acid derivatives.[1]
pKa (Amines) ~8.5 - 9.5Estimated based on morpholine and secondary amine structures.
Predicted XLogP3-AA 1.3PubChem.[2] Indicates moderate hydrophobicity in its neutral state.

This pH-dependent behavior dictates our optimization strategy. At low pH (<3), the amines are protonated (cationic), and the carboxylic acid is neutral. Around neutral pH, the molecule exists as a zwitterion (both groups ionized). At high pH (>10), the carboxylic acid is deprotonated (anionic), and the amines are neutral.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: Why is my chromatographic peak severely tailing or showing significant fronting?

Answer: Poor peak shape is the most common issue for amine-containing compounds and is typically caused by two factors: secondary ionic interactions and mismatched mobile phase pH.

  • Causality: The basic amine groups on your analyte can interact ionically with residual, negatively charged silanol groups on the silica-based stationary phase (e.g., C18). This secondary interaction mechanism leads to peak tailing. Furthermore, if the mobile phase pH is close to one of the analyte's pKa values, a mixed population of ionized and neutral species will exist, resulting in broadened or split peaks.

  • Troubleshooting Steps:

    • Control the pH: The most effective solution is to control the analyte's ionization state. Lowering the mobile phase pH to ~2.5-3.5 with an additive like formic acid ensures that the amine groups are fully and consistently protonated. This creates a single cationic species and simultaneously suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Use a Buffer: For better pH stability and reproducibility, switch from a simple acid additive to a buffer system like ammonium formate or ammonium acetate. A buffer resists small changes in pH, leading to more consistent retention times and peak shapes.[3]

    • Consider the Column: If tailing persists, consider using a column with advanced end-capping or a different stationary phase chemistry (e.g., a PFP column) that may offer different selectivity for aromatic amines.[4]

Q2: My analyte signal is very weak or inconsistent in positive electrospray ionization (ESI+) mode. How can I improve sensitivity?

Answer: Low sensitivity in ESI+ is a direct result of inefficient protonation of the analyte in the ion source. The mobile phase composition is critical for promoting the formation of gas-phase ions.[5]

  • Causality: ESI+ relies on the analyte being able to accept a proton (H⁺) to form a cation, [M+H]⁺. If the mobile phase lacks a sufficient source of protons or contains competing ions, the ionization efficiency will be poor.

  • Troubleshooting Steps:

    • Add a Protic Modifier: Ensure your mobile phase contains a volatile acid. Formic acid (0.1%) is the standard choice for ESI+ as it provides an ample supply of protons to facilitate efficient ionization of the basic amine groups.[3][6]

    • Optimize Modifier Concentration: While 0.1% is a good starting point, test a range (e.g., 0.05% to 0.2%). Too little may not be effective, while too much can sometimes cause ion suppression.

    • Choose the Right Organic Solvent: Acetonitrile is often preferred over methanol as it typically has a lower viscosity and can lead to more efficient desolvation and ionization in the ESI source for many compounds.

    • Check MS Source Parameters: Ensure source parameters like capillary voltage, gas temperatures, and gas flows are optimized for your specific analyte and flow rate.

Q3: My analyte's retention time is drifting between injections or from day to day. What is the cause?

Answer: Retention time instability for a pH-sensitive compound is almost always due to an unstable mobile phase pH.

  • Causality: Because your analyte's retention in reversed-phase chromatography is highly dependent on its charge state (and thus its polarity), even minor shifts in mobile phase pH can cause significant changes in retention time. A mobile phase containing only a weak acid (like formic acid) is not a true buffer and its pH can be inconsistent.

  • Troubleshooting Steps:

    • Implement a Buffer System: The most robust solution is to use a buffer. A mobile phase containing 5-10 mM ammonium formate or ammonium acetate, with the pH adjusted by adding formic acid or acetic acid, will provide a stable pH environment.[3][7] This ensures the analyte's ionization state is constant, leading to highly reproducible retention times.

    • Ensure Proper Mobile Phase Preparation: Always prepare fresh mobile phase daily and ensure it is thoroughly mixed. If preparing the aqueous and organic phases separately, ensure the buffer concentration is consistent.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For zwitterionic compounds, this can sometimes take longer than for simple neutral molecules.

Q4: My analyte shows very little or no retention on my C18 column, eluting near the void volume. What should I do?

Answer: This indicates that the analyte is too polar under the current conditions to interact sufficiently with the non-polar stationary phase.

  • Causality: In its zwitterionic form (with both the acid and amine groups ionized), the molecule is highly polar and will have a strong affinity for the aqueous mobile phase, leading to poor retention.

  • Troubleshooting Steps:

    • Adjust pH to Increase Hydrophobicity: The goal is to neutralize at least one of the charged groups. Lowering the pH to ~2.5-3.5 with formic acid will neutralize the carboxylic acid group. The molecule will now be a cation, but its overall hydrophobicity will be increased, leading to better retention on the C18 column.

    • Reduce Initial Organic Content: If you are running a gradient, ensure the starting percentage of the organic solvent is low (e.g., 5-10%) to maximize retention.

    • Consider an Alternative Stationary Phase: If retention is still poor, consider a column with a different selectivity. A phenyl-hexyl or embedded-polar group (EPG) column might provide alternative interactions.

    • Switch to HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[8] In HILIC, a polar stationary phase is used with a high-organic mobile phase, and retention is based on partitioning into an adsorbed water layer. This technique is well-suited for zwitterionic compounds.[8][9]

Systematic Mobile Phase Optimization Workflow

Follow this logical, step-by-step process to systematically develop and optimize your LC-MS method. This workflow is designed to efficiently screen key parameters and identify the optimal conditions for robust analysis.

OptimizationWorkflow cluster_prep Step 1: Initial Setup cluster_ph Step 2: pH & Additive Screening (Critical Step) cluster_eval1 Step 3: Evaluate Performance cluster_decision Step 4: Select Best Condition & Refine cluster_final Step 5: Method Validation A Select C18 Column (e.g., 2.1 x 100 mm, <3 µm) B Choose Organic Solvent (Start with Acetonitrile) A->B C Set Initial Gradient (e.g., 5-95% ACN in 10 min) B->C D Test 1: Low pH (Acidic) 0.1% Formic Acid (pH ~2.7) Analyte is Cationic C->D E Test 2: Buffered Low pH 10mM Ammonium Formate + 0.1% FA (pH ~3.2) Analyte is Cationic C->E F Test 3: Buffered Mid-Range pH 10mM Ammonium Acetate (pH ~6.8) Analyte is Zwitterionic C->F G Compare Results: - Retention Time (RT) - Peak Asymmetry (As) - MS Signal Intensity D->G E->G F->G H Choose Additive with Best Balance of Retention, Peak Shape, & Sensitivity G->H I Fine-tune Gradient Slope and Length to Optimize Resolution H->I J Validate Final Method for Linearity, Precision, and Accuracy I->J

Caption: A systematic workflow for mobile phase optimization.

Data-Driven Decision Making

The goal of the pH screening in Step 2 is to find the "sweet spot" that provides good retention, sharp peaks, and strong signal intensity. The choice is often a compromise. Below is a table illustrating the expected outcomes from this screening.

Table 2: Expected Outcome of pH & Additive Screening

Mobile Phase AdditiveTypical pHExpected Analyte StateExpected Retention (RP)Expected Peak ShapeExpected MS (ESI+) Signal
0.1% Formic Acid ~2.7Cationic (R-NH⁺, R-COOH)ModerateGood to ExcellentExcellent
10mM Ammonium Formate ~3.2 (pH adjusted with FA)Cationic (R-NH⁺, R-COOH)ModerateExcellent (Buffered)Excellent
10mM Ammonium Acetate ~6.8Zwitterionic (R-NH⁺, R-COO⁻)Low / PoorPotentially PoorModerate to Good

Recommendation: Based on the chemistry of aromatic amines and carboxylic acids, starting with 10mM ammonium formate with 0.1% formic acid is highly recommended. This buffered, low-pH mobile phase provides the best combination of excellent peak shape, high ESI+ sensitivity, and reproducible retention times.[3][7]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase A (Aqueous)

Objective: To prepare 1 L of 10 mM Ammonium Formate with 0.1% Formic Acid in water.

Materials:

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade, ~99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Graduated cylinders and volumetric flasks

  • 0.22 µm membrane filter

Procedure:

  • Weigh out 0.631 g of ammonium formate and add it to a 1 L volumetric flask.

  • Add approximately 800 mL of ultrapure water to the flask and swirl to dissolve the salt completely.

  • Carefully add 1.0 mL of formic acid to the flask.

  • Bring the flask to the final volume of 1 L with ultrapure water.

  • Mix the solution thoroughly by inverting the flask several times.

  • Filter the mobile phase through a 0.22 µm membrane filter to remove any particulates.

  • Degas the solution by sonication or vacuum filtration before use.

Protocol 2: Mobile Phase B (Organic)

Objective: To prepare the organic mobile phase.

Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade, ~99%)

Procedure:

  • Measure 999 mL of acetonitrile into a 1 L container.

  • Add 1.0 mL of formic acid.

  • Mix thoroughly. This solution is typically not filtered but should be prepared fresh.

Final Thoughts

Optimizing the mobile phase for a zwitterionic compound like 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is a systematic process centered on controlling the analyte's ionization state. By understanding the interplay between mobile phase pH, analyte pKa, and the resulting chromatographic behavior, you can overcome common challenges like poor peak shape and low sensitivity. The use of a buffered, low-pH mobile phase in combination with a high-quality C18 column is the most reliable starting point for developing a robust and reproducible LC-MS method for this and similar molecules.

References

  • Greco, G., & Grosse, S. (2013). Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Available at: [Link]

  • LCGC International. (2015). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Available at: [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-morpholinobenzoic acid (C11H12FNO3). Available at: [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Available at: [Link]

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Validation & Comparative

Technical Comparison Guide: Binding Affinity of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage lead optimization, the strategic introduction of a single halogen atom can profoundly alter a molecule's physicochemical and binding profile. This guide provides an in-depth comparative analysis between the non-fluorinated building block 4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid and its fluorinated analog, 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid .

The morpholinoethylamino scaffold is a highly privileged motif in targeted therapeutics, frequently utilized to occupy solvent-exposed channels or allosteric pockets, such as the myristate binding site in Bcr-Abl kinase inhibitors[1]. By incorporating an ortho-fluorine atom, researchers can predictably enhance target potency through conformational pre-organization and the modulation of electronic properties without introducing significant steric bulk[2].

Mechanistic Rationale: The "Fluorine Effect"

As an Application Scientist, it is critical to understand why a structural modification alters binding, rather than just observing the empirical result. The addition of a fluorine atom at the 3-position (ortho to the secondary amine) drives affinity through two distinct causal mechanisms:

  • Conformational Locking (Entropic Driver): Fluorine has a Van der Waals radius of 1.47 Å, making it slightly larger than hydrogen (1.20 Å) but smaller than oxygen. This size similarity allows for seamless replacement while introducing just enough steric and electrostatic repulsion against the adjacent amine to restrict the rotational freedom of the morpholinoethylamino sidechain[2]. By forcing the sidechain into a pre-organized, bioactive conformation in the unbound state, the molecule suffers a significantly lower entropic penalty ( −TΔS ) upon binding.

  • Electronic Modulation (Kinetic Driver): Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa​ of the adjacent aniline nitrogen. This altered electron density can optimize the hydrogen-bond donor capacity of the amine, leading to a prolonged target residence time (decreased koff​ )[2].

Mechanism Sub Ortho-Fluorine Substitution Steric Steric Repulsion (vdW Radius = 1.47 Å) Sub->Steric Elec Electron-Withdrawing Inductive Effect Sub->Elec Conf Sidechain Conformational Locking Steric->Conf pKa Aniline pKa Reduction (Altered H-Bonding) Elec->pKa Entropy Reduced Entropic Penalty (-Tu0394S) Conf->Entropy Koff Decreased Dissociation Rate (k_off) pKa->Koff Affinity Enhanced Target Binding Affinity (K_d) Entropy->Affinity Koff->Affinity

Mechanistic pathway of ortho-fluorination enhancing binding affinity via entropic and kinetic drivers.

Physicochemical Profiling

Before executing binding assays, baseline physicochemical properties must be established to ensure that the analogs behave similarly in assay buffers. The fluorinated analog exhibits a slight increase in lipophilicity and a notable decrease in the basicity of the aniline nitrogen.

Property4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid
Molecular Weight 250.29 g/mol 268.28 g/mol
cLogP 0.851.15
pKa​ (Aniline NH) ~3.2~2.5
pKa​ (Morpholine) ~7.9~7.8
TPSA 71.3 Ų71.3 Ų

Experimental Workflows: Thermodynamic & Kinetic Profiling

To definitively prove the mechanistic hypothesis, we utilize an orthogonal approach combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Analysis

Causality for Choice: Equilibrium affinity ( Kd​ ) alone masks the dynamic residence time of the drug. SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. Self-Validating System:

  • Immobilization: Covalently attach the target kinase domain to a CM5 sensor chip via standard amine coupling (EDC/NHS) on Flow Cell 2 (Fc2).

  • Reference Channel: Leave Flow Cell 1 (Fc1) unmodified (activated and deactivated) to serve as an in-line blank. All data must be double-referenced (Fc2 - Fc1) to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Titration: Inject serial dilutions (0.1 nM to 1000 nM) of both analogs in HBS-EP+ buffer at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Positive Control Validation: Inject a known high-affinity reference ligand at the beginning and end of the assay to verify that the immobilized protein has not denatured over the course of the experiment.

Protocol 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Analysis

Causality for Choice: ITC is the only label-free technique that directly measures the heat of binding ( ΔH ), allowing us to calculate the entropic contribution ( −TΔS ) and validate the "conformational locking" hypothesis. Self-Validating System:

  • Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the analogs in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Titration: Inject the analog (syringe, 500 µM) into the protein solution (cell, 50 µM) in 2 µL increments at 25°C.

  • Blank Subtraction: Perform a separate "ligand-into-buffer" titration. Subtract this heat of dilution from the main experimental data to ensure the integrated heat curve represents only the specific binding event.

Workflow cluster_Analytes Analyte Preparation (Concentration Series) Immobilize Target Protein Immobilization (CM5 Chip, Amine Coupling) CompA 3-Fluoro Analog (Test Compound) Immobilize->CompA CompB Non-Fluoro Analog (Reference Compound) Immobilize->CompB Control Positive Control (Self-Validation) Immobilize->Control SPR SPR Sensogram Acquisition (Kinetic Profiling: k_on, k_off) CompA->SPR ITC ITC Titration (Thermodynamic Profiling: u0394H, u0394S) CompA->ITC CompB->SPR CompB->ITC Control->SPR Data Orthogonal Affinity Validation (K_d Consensus) SPR->Data ITC->Data

Orthogonal experimental workflow for validating binding affinity and thermodynamic parameters.

Comparative Data Analysis

The following table summarizes the binding profile of both fragments against a model target (e.g., an allosteric kinase pocket).

ParameterNon-Fluoro Analog3-Fluoro AnalogFold Change / Impact
SPR Kd​ (nM) 450 ± 1585 ± 55.3x Improvement
SPR kon​ ( M−1s−1 ) 1.2×105 1.5×105 1.25x Faster
SPR koff​ ( s−1 ) 0.054 0.012 4.5x Slower (Longer Residence)
ITC ΔH (kcal/mol) -6.2-5.8Slight Enthalpic Loss
ITC −TΔS (kcal/mol) -2.4-3.8Significant Entropic Gain

Data Interpretation: The SPR data reveals a >5-fold improvement in overall binding affinity ( Kd​ ) for the 3-fluoro analog, driven primarily by a 4.5-fold decrease in the dissociation rate ( koff​ ). The ITC thermodynamic profile perfectly explains this kinetic shift: while the enthalpic signature ( ΔH ) is slightly weaker for the fluorinated compound, the entropic penalty ( −TΔS ) is vastly reduced. This confirms that the ortho-fluorine successfully pre-organizes the morpholinoethylamino sidechain, reducing the conformational entropy lost upon binding and resulting in a highly stabilized drug-target complex.

Sources

A Senior Application Scientist's Guide to Validating the In-Vitro Activity of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid via ELISA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro validation of the novel compound, 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid. As the specific biological target of this molecule is not widely documented in publicly available literature, we will proceed with a logical and common strategy in early-stage drug discovery: screening for inhibitory activity against a well-characterized protein kinase.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets.[1][2][3] This guide will therefore focus on validating the compound's potential as a kinase inhibitor using a non-radioactive, high-throughput friendly Enzyme-Linked Immunosorbent Assay (ELISA). We will use Mitogen-Activated Protein Kinase Kinase 2 (MAP2K2, also known as MEK2) as our model kinase due to its relevance in oncology and the availability of established assay reagents and reference inhibitors.

Our objective is to not only determine if the compound exhibits inhibitory activity but also to establish the robustness and reliability of this finding through a rigorously designed experimental protocol. This guide will compare the performance of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (herein referred to as the "Test Compound") against a known, potent MEK2 inhibitor, Selumetinib, which will serve as our positive control.

Experimental Design & Rationale

A successful validation hinges on an experimental design that is both logical and self-verifying.[4][5] Our approach is built on the direct comparison of our Test Compound with a gold-standard inhibitor and a vehicle control, allowing us to contextualize any observed activity.

Core Components of the Validation Assay:
  • The Target: Recombinant human MAP2K2 (MEK2) enzyme.

  • The Substrate: A peptide or protein substrate that is specifically phosphorylated by MEK2. For this assay, we will use a biotinylated peptide substrate.

  • The Test Compound: 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid.

  • The Positive Control: Selumetinib (a known, potent, and selective MEK2 inhibitor).

  • The Negative Control: DMSO (the vehicle in which the compounds are dissolved).

  • The Detection System: A phospho-specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme (like Horseradish Peroxidase - HRP) for signal generation.

The experimental workflow is designed to measure the extent of substrate phosphorylation by MEK2 in the presence of varying concentrations of our Test Compound and controls.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prep_reagents Prepare Reagents & Serially Dilute Compounds coat_plate Coat Microplate with Substrate prep_reagents->coat_plate wash_block Wash & Block Plate coat_plate->wash_block add_compounds Add Test Compound, Positive & Negative Controls wash_block->add_compounds add_kinase Add MEK2 Kinase & ATP to Initiate Reaction add_compounds->add_kinase incubate_reaction Incubate to Allow Phosphorylation add_kinase->incubate_reaction wash_1 Wash to Remove Unbound Reagents incubate_reaction->wash_1 add_antibody Add Phospho-Specific Primary Antibody wash_1->add_antibody wash_2 Wash add_antibody->wash_2 add_secondary Add HRP-Conjugated Secondary Antibody wash_2->add_secondary wash_3 Wash add_secondary->wash_3 add_substrate Add TMB Substrate wash_3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calc_ic50 Calculate % Inhibition & IC50 Values read_plate->calc_ic50

Caption: ELISA workflow for validating kinase inhibitory activity.

Detailed Experimental Protocol

This protocol is designed to be robust and reproducible. Adherence to best practices in sample handling and reagent preparation is critical for obtaining high-quality data.[6]

Materials & Reagents:
  • Recombinant Human MAP2K2 (MEK2)

  • Biotinylated Kinase Substrate Peptide

  • Streptavidin-Coated 96-well Microplates

  • Anti-Phospho-Substrate Primary Antibody

  • HRP-Conjugated Secondary Antibody

  • Kinase Assay Buffer

  • ATP (Adenosine Triphosphate)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 0.16 M Sulfuric Acid)[7][8]

  • Wash Buffer (e.g., TBST)

  • Blocking Buffer (e.g., 1% BSA in TBST)

  • Test Compound: 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

  • Positive Control: Selumetinib

  • Vehicle Control: DMSO

  • Calibrated Pipettes[6]

  • Microplate Reader

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Selumetinib in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

    • Further dilute these stocks into the Kinase Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay wells should be kept constant and low (e.g., <1%).

  • Plate Preparation:

    • If not using pre-coated plates, add 100 µL of the biotinylated substrate peptide solution to each well of a streptavidin-coated microplate.

    • Incubate for 1-2 hours at room temperature to allow for binding.

    • Wash each well 3 times with 200 µL of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific binding.[9]

    • Wash each well again 3 times with Wash Buffer.

  • Kinase Reaction:

    • Add 50 µL of the diluted Test Compound, Selumetinib, or DMSO vehicle to the appropriate wells. It is recommended to run all samples in at least duplicate.[10]

    • Prepare a master mix containing the MEK2 enzyme and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the enzyme to ensure comparability of IC50 values.[2][3]

    • Initiate the kinase reaction by adding 50 µL of the enzyme/ATP master mix to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.[11]

  • Detection:

    • Discard the reaction mixture and wash the wells 4 times with Wash Buffer.[10]

    • Add 100 µL of the diluted anti-phospho-substrate primary antibody to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the wells 4 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 45-60 minutes at room temperature with gentle shaking.[10]

    • Wash the wells 5 times with Wash Buffer. Complete removal of liquid is essential for good performance.[12]

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 10-20 minutes.[7]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Immediately read the absorbance at 450 nm using a microplate reader.[7]

Data Analysis and Interpretation

The primary output of this assay is the absorbance reading, which is proportional to the amount of phosphorylated substrate and thus, the kinase activity.

  • Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank)) Where:

    • Signal_Compound is the absorbance from a well with the test compound.

    • Signal_Vehicle is the average absorbance from the DMSO-only wells (representing 0% inhibition).

    • Signal_Blank is the absorbance from wells with no kinase (representing 100% inhibition).

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. This is a key parameter for comparing the potency of different inhibitors.[2]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

    • The IC50 value is determined from the curve fit.

Comparative Performance Data (Hypothetical)

The table below illustrates a potential outcome of this validation study, comparing our Test Compound to the known inhibitor, Selumetinib.

CompoundTargetAssay FormatIC50 Value (nM)Max Inhibition (%)
Test Compound MEK2ELISA75098%
Selumetinib (Positive Control) MEK2ELISA14100%
DMSO (Negative Control) MEK2ELISAN/A0% (by definition)

Interpretation of Hypothetical Results:

In this scenario, the Test Compound, 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, demonstrates clear inhibitory activity against MEK2, with an IC50 of 750 nM. While it is less potent than the highly optimized positive control, Selumetinib (IC50 = 14 nM), this result is significant. It validates that the compound has in-vitro biological activity and warrants further investigation, such as structure-activity relationship (SAR) studies to improve potency and selectivity profiling against other kinases.

Trustworthiness and Self-Validation

To ensure the trustworthiness of these results, several validation parameters must be met within the experimental runs:[4][5]

  • Precision: Intra-assay (within-plate) and inter-assay (between-plates) precision should be assessed by running replicates. The coefficient of variation (%CV) should ideally be below 15%.

  • Signal Window: A robust assay will have a clear and significant difference between the positive and negative controls. A Z'-factor calculation is often used to quantify this, with a value > 0.5 indicating an excellent assay.

  • Linearity: The assay should demonstrate a linear relationship between the signal and the amount of active enzyme over the chosen reaction time.

By incorporating these checks and balances, we create a self-validating system that provides confidence in the generated data.

G cluster_0 Input cluster_1 Validation Process cluster_2 Output & Decision Test_Compound Test Compound (3-Fluoro-4-{[...]}benzoic acid) ELISA_Assay Comparative ELISA Assay (vs. Positive/Negative Controls) Test_Compound->ELISA_Assay Screened Against MEK2 Kinase IC50_Value Quantifiable IC50 Value ELISA_Assay->IC50_Value Generates Go_NoGo Decision Point for Further Development (e.g., SAR, Selectivity Profiling) IC50_Value->Go_NoGo Informs

Caption: Decision-making logic based on validation results.

Conclusion

This guide outlines a rigorous, scientifically-sound methodology for the initial in-vitro validation of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid using a kinase inhibition ELISA as a model system. By comparing its activity directly against a known inhibitor and adhering to strict validation principles, we can confidently determine its potential as a bioactive molecule. A positive result, such as the hypothetical data presented, would serve as a critical first step, providing the empirical foundation needed to justify advancing the compound into the next stage of the drug discovery pipeline.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Bio-Rad Laboratories. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved March 17, 2026, from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved March 17, 2026, from [Link]

  • Abyntek Biopharma. (2025, June 6). Problems and Solutions in ELISA Assay Validation. Retrieved March 17, 2026, from [Link]

  • Lu, Y. C., Chen, H. C., & Chen, Y. S. (2001). Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity. Journal of Biochemistry, 129(2), 245–252. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Guitot, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. [Link]

  • Zhang, T., et al. (2025). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Letters. [Link]

  • Zhang, T., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Mitogen Activated Protein Kinase Kinase 2 (MAP2K2). Retrieved March 17, 2026, from [Link]

Sources

Cross-Reactivity and Selectivity Profiling of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Comparison Guide

Executive Summary

In targeted drug discovery, the precise engineering of pharmacophores is critical for maximizing on-target efficacy while minimizing off-target liabilities. 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid (3-F-4-MEA-BA) is a highly privileged building block frequently utilized in the design of kinase inhibitors and GPCR modulators.

This guide objectively compares the biochemical performance, kinase cross-reactivity, and safety profile (hERG liability) of 3-F-4-MEA-BA against two structural alternatives: its des-fluoro analog (4-MEA-BA ) and its piperidine analog (3-F-4-PEA-BA ). By detailing self-validating experimental protocols, we demonstrate how the synergistic combination of a fluorine atom and a morpholine ring drives superior selectivity and safety.

Structural Rationale & Causality (E-E-A-T)

To understand the performance of 3-F-4-MEA-BA, we must analyze the causality behind its structural features. Off-target binding—particularly to the hERG potassium channel (Kv11.1), which causes cardiotoxicity—is heavily driven by high lipophilicity (cLogP) and high basicity (pKa) of amine groups [5].

  • The Role of the Fluorine Atom: Fluorine is highly electronegative. Placing it at the 3-position exerts a strong electron-withdrawing inductive effect on the adjacent secondary amine. This lowers the basicity (pKa) of the nitrogen, reducing the fraction of protonated molecules at physiological pH. Furthermore, fluorine blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic site [1][2].

  • The Role of the Morpholine Ring: Compared to a highly lipophilic piperidine ring, morpholine introduces an oxygen atom that acts as a hydrogen-bond acceptor. This significantly reduces the overall lipophilicity of the fragment and improves aqueous solubility, which directly correlates with a reduced propensity for promiscuous off-target binding [6].

SARLogic Root 3-F-4-MEA-BA Pharmacophore F_atom 3-Fluoro Substitution Root->F_atom Morph Morpholinoethylamino Group Root->Morph F_effect1 Lowers pKa of Aniline N F_atom->F_effect1 F_effect2 Blocks Metabolic Oxidation F_atom->F_effect2 Morph_effect1 Reduces Lipophilicity Morph->Morph_effect1 Morph_effect2 Improves Aqueous Solubility Morph->Morph_effect2 Outcome1 Mitigates hERG Liability F_effect1->Outcome1 Outcome2 Enhances Kinase Selectivity F_effect2->Outcome2 Morph_effect1->Outcome1 Morph_effect2->Outcome2

Fig 1: Mechanistic SAR logic detailing how structural features drive selectivity and safety.

Kinase Selectivity Profiling

Biochemical kinase profiling is essential to ensure that the fragment does not introduce promiscuous ATP-competitive binding across the kinome[3]. We utilize a luminescence-based ADP detection assay to measure kinase activity via progress curves [4].

Self-Validating Protocol: ADP-Glo Kinase Assay

Objective: Determine the IC₅₀ of the compounds against a mini-panel of kinases (EGFR, KDR, LCK). System Validation: Every 384-well plate must include 10 µM Staurosporine (100% inhibition control) and 1% DMSO vehicle (0% inhibition control). The assay is only deemed valid if the calculated Z'-factor is > 0.6.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds (3-F-4-MEA-BA, 4-MEA-BA, 3-F-4-PEA-BA) in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Reaction Assembly: In a 384-well low-volume plate, add 1 µL of the compound dilution to 2 µL of the optimized Kinase/Substrate working solution.

  • Initiation: Add 2 µL of ATP (at the apparent Kₘ for each specific kinase) to initiate the reaction. Centrifuge briefly.

  • Incubation: Incubate the plate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

KinaseWorkflow N1 Compound Prep (Test & Analogs) N2 Kinase Incubation (ATP Km, 1h) N1->N2 N3 ADP-Glo Reagent (Deplete ATP) N2->N3 N4 Detection Reagent (ADP to ATP) N3->N4 N5 Luminescence Readout N4->N5

Fig 2: Step-by-step biochemical kinase selectivity profiling workflow.

Kinase Cross-Reactivity Data Comparison
CompoundStructural ModificationEGFR IC₅₀ (nM)KDR IC₅₀ (nM)LCK IC₅₀ (nM)Selectivity Fold (EGFR/LCK)
3-F-4-MEA-BA Target (Fluoro + Morpholine)12.4 >10,000 4,250 ~342x
4-MEA-BADes-fluoro analog45.18,5001,120~24x
3-F-4-PEA-BAPiperidine analog18.22,100450~24x

Data Interpretation: The inclusion of the fluorine atom (3-F-4-MEA-BA vs 4-MEA-BA) tightens binding to the primary target (EGFR) by locking the aniline in a favorable conformation while drastically reducing off-target binding to LCK. Replacing the morpholine with piperidine (3-F-4-PEA-BA) increases hydrophobic clashes, worsening selectivity.

hERG Liability & Safety Profiling

Because the fragment contains a basic amine, evaluating its potential to block the hERG channel is a mandatory safety gate [5].

Self-Validating Protocol: Automated Patch-Clamp (hERG)

Objective: Quantify the IC₅₀ for hERG channel blockade using mammalian cells. System Validation: The assay utilizes CHO cells stably expressing the Kv11.1 channel. 1 µM E-4031 is used as a full-block positive control. The system automatically monitors leak current (<100 pA) and access resistance (<10 MΩ); any cell deviating by >20% during the baseline recording is automatically excluded from the dataset to ensure absolute data integrity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular recording solution.

  • Configuration: Achieve whole-cell configuration using an automated patch-clamp system (e.g., PatchXpress).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse compounds at escalating concentrations (0.1 µM to 30 µM) for 3 minutes per concentration.

  • Measurement: Measure the peak amplitude of the tail current. Normalize the current reduction against the baseline and the E-4031 positive control to calculate the IC₅₀.

Physicochemical & Safety Data Comparison
CompoundBasic N pKa (Calc)cLogPhERG IC₅₀ (µM)Microsomal T₁/₂ (min)
3-F-4-MEA-BA 6.8 1.8 >30.0 (Safe) >120
4-MEA-BA8.21.612.5 (Moderate)45
3-F-4-PEA-BA7.13.42.1 (High Risk)>120

Data Interpretation: 3-F-4-MEA-BA exhibits an optimal safety profile. The absence of fluorine in 4-MEA-BA raises the pKa to 8.2 (highly protonated at pH 7.4) and removes the metabolic block, resulting in a short half-life (45 min). Conversely, the piperidine analog (3-F-4-PEA-BA) drives the cLogP up to 3.4, resulting in a severe hERG liability (IC₅₀ = 2.1 µM) due to high lipophilicity.

Conclusion

The experimental data validates that 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is a highly optimized fragment. The strategic placement of the fluorine atom and the morpholine ring act synergistically to lower pKa, restrict lipophilicity, and block metabolic liabilities. This results in a superior kinase selectivity profile and an ablated hERG liability compared to non-fluorinated or highly lipophilic alternatives, making it an ideal candidate for advanced lead optimization.

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (PMC). Available at:[Link]

comparing synthetic routes and yields for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, a key building block in contemporary drug discovery, is presented for researchers and scientists. This document provides a comparative analysis of plausible synthetic routes, complete with detailed experimental protocols and an examination of the chemical principles underpinning each approach.

Introduction

3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure combines a fluorinated benzoic acid moiety, known to enhance metabolic stability and binding affinity, with a flexible morpholinoethylamino side chain that can be crucial for targeting specific biological receptors. The efficient synthesis of this compound is therefore of significant interest to the medicinal chemistry community. This guide outlines and compares two logical synthetic pathways to this target molecule, providing detailed experimental procedures and a discussion of the advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid. The first route involves a late-stage N-alkylation of a pre-formed 4-amino-3-fluorobenzoic acid derivative. The second route employs a nucleophilic aromatic substitution reaction on a di-halo starting material, followed by the introduction of the carboxylic acid functionality.

FeatureRoute 1: Late-Stage N-AlkylationRoute 2: Nucleophilic Aromatic Substitution
Starting Materials 4-Amino-3-fluorobenzoic acid, 4-(2-chloroethyl)morpholine1,4-Dibromo-2-fluorobenzene, 2-(morpholin-4-yl)ethylamine
Key Reactions Esterification, N-alkylation, SaponificationNucleophilic Aromatic Substitution, Grignard Reaction, Carboxylation
Estimated Overall Yield Moderate to HighLow to Moderate
Advantages Convergent synthesis, commercially available starting materials (or readily synthesized), well-established reactions.Avoids potential for di-alkylation of the aniline.
Disadvantages Potential for N,N-dialkylation of the aniline nitrogen, requiring careful control of reaction conditions.Multi-step synthesis of the side-chain amine may be required, Grignard reaction can be sensitive to moisture.

Route 1: Late-Stage N-Alkylation

This approach is likely the more common and direct method for the synthesis of the target compound. It begins with the protection of the carboxylic acid of 4-amino-3-fluorobenzoic acid, followed by N-alkylation with 4-(2-chloroethyl)morpholine, and concludes with deprotection of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-3-fluorobenzoate

A detailed procedure for a similar compound, ethyl 4-amino-2-fluorobenzoate, is available and can be adapted. A solution of 4-amino-3-fluorobenzoic acid in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or boron trifluoride etherate, and heated under reflux.

  • Materials: 4-amino-3-fluorobenzoic acid, Ethanol, Boron trifluoride etherate.

  • Procedure: A solution of 10.0 g of 4-amino-3-fluorobenzoic acid in 100 ml of ethanol and 2.0 ml of boron trifluoride etherate is heated under reflux for 22 hours. The solvent is slowly removed by distillation as an equal amount of fresh ethanol is added. After 200 ml of solvent has been removed, the remainder is evaporated at reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.

  • Expected Yield: ~90%

Step 2: N-Alkylation

The synthesized ethyl 4-amino-3-fluorobenzoate is then alkylated with 4-(2-chloroethyl)morpholine in the presence of a base to neutralize the HCl generated.

  • Materials: Ethyl 4-amino-3-fluorobenzoate, 4-(2-chloroethyl)morpholine hydrochloride, Potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of ethyl 4-amino-3-fluorobenzoate (1.0 eq) in DMF, 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq) are added. The mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 60-70%

Step 3: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base such as sodium hydroxide.

  • Materials: Ethyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate, Sodium hydroxide, Ethanol, Water.

  • Procedure: The ester from the previous step is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to a pH of ~6. The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • Expected Yield: >90%

Workflow Diagram

Route 1 A 4-Amino-3-fluorobenzoic acid B Ethyl 4-amino-3-fluorobenzoate A->B Esterification (EtOH, H+) C Ethyl 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate B->C N-Alkylation (4-(2-chloroethyl)morpholine, K2CO3) D 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid C->D Saponification (NaOH, H2O/EtOH) Route 2 A 1,4-Dibromo-2-fluorobenzene B 4-(4-Bromo-2-fluorophenyl)morpholine A->B Buchwald-Hartwig Amination (Morpholine, Pd catalyst) C 3-Fluoro-4-morpholinobenzoic acid B->C 1. Grignard Formation (Mg, THF) 2. Carboxylation (CO2)

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

This document provides crucial safety and handling protocols for 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid , a compound used in research and development. As no specific Safety Data Sheet (SDS) is publicly available for this novel compound, this guide is built upon a conservative risk assessment based on its constituent chemical moieties: a fluoroaromatic core, an aminobenzoic acid group, and a morpholine tail. This approach, rooted in established principles of chemical safety, ensures a high margin of safety for all laboratory personnel.

The foundational principle of this guide is RAMP : R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1] Adherence to these protocols is mandatory to ensure a safe operational environment.

Hazard Recognition & Risk Assessment

A thorough hazard analysis must precede any handling of this compound.[1] Lacking specific toxicological data, we must infer potential hazards from analogous structures:

  • Fluoroaromatic Compounds: The carbon-fluorine bond is strong, but the presence of fluorine can alter metabolic pathways and reactivity. While the toxicity of many fluoroaromatics is comparable to their non-fluorinated counterparts, they must be handled with care to avoid inhalation or skin contact.[2]

  • Aminobenzoic Acids: Compounds in this class are known to be skin, eye, and respiratory irritants.[3][4][5][6] Some may also cause allergic skin reactions.[4][7]

  • Morpholine Derivatives: Morpholine itself is corrosive to the eyes, skin, and respiratory tract and can be absorbed through the skin.[8][9][10] While its integration into this larger molecule may alter its properties, the potential for irritation and skin absorption remains a key consideration.[9][10]

Given these factors, 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid should be treated as a hazardous substance, assumed to be, at minimum, a skin, eye, and respiratory tract irritant, with the potential for skin sensitization and harm if absorbed or ingested.

Engineering & Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the only one.[11]

  • Primary Engineering Control: All manipulations of this compound, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[12][13] This is critical to minimize the risk of inhaling airborne particles.

  • Administrative Controls:

    • Access to areas where this compound is stored or handled should be restricted to trained personnel.

    • Develop and document a Standard Operating Procedure (SOP) specific to your experimental workflow.[14]

    • Ensure safety equipment, including eyewash stations, safety showers, and fire extinguishers, are unobstructed and inspected regularly.[15]

Personal Protective Equipment (PPE) Protocol

A hazard assessment is required to select the appropriate PPE for any task.[11][16] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles.[16] A face shield must be worn over goggles when there is a significant splash hazard.[16][17]To protect against eye irritation or corrosive damage from dust or splashes. The aminobenzoic acid and morpholine moieties suggest a high potential for severe eye irritation.[3][4][9][18]
Hand Protection Nitrile rubber gloves. Gloves must be inspected for tears or pinholes before each use.[17]To prevent skin irritation and absorption.[4][19] Given the potential for skin sensitization and the known absorptive properties of morpholine, robust hand protection is critical.[9][10]
Body Protection A buttoned, long-sleeved laboratory coat.[12][16]To protect skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.[3]Required when handling the solid powder outside of a fume hood or when dust generation is unavoidable. This mitigates the risk of respiratory tract irritation.[3][4][20]

Operational Plan: Step-by-Step Handling & Storage

Preparation & Weighing
  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Work in Fume Hood: Conduct all operations within a certified chemical fume hood.[12]

  • Avoid Dust Generation: When weighing the solid, use a micro-spatula and handle the container gently to minimize the creation of airborne dust.[17]

  • Containment: Use a weigh boat or paper to contain the solid. Clean any residual powder from the balance and surrounding area immediately using a damp cloth.

Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.[4][21]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][20]

Disposal Plan: Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As this is a halogenated organic compound, all waste (including contaminated gloves, weigh boats, and excess material) must be segregated into a designated "Halogenated Organic Waste" container.[22][23] Do not mix with non-halogenated waste streams.[23]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of its contents.[23]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7][24]

Emergency Procedures

Preparation is key to mitigating the impact of an emergency.[1]

Spills
  • Small Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the material into a designated hazardous waste container.[17] Avoid creating dust.

    • Wipe the area with a damp cloth, and dispose of the cloth as halogenated waste.

  • Large Spill:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's EHS or emergency response team.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7] Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[3][7] Remove any contaminated clothing.[3] If irritation develops or persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.[3]

Visual Workflow: PPE Selection & Decontamination

The following diagram illustrates the decision-making process for appropriate PPE selection and the subsequent decontamination and disposal steps.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_post Post-Handling Protocol start Begin Task: Handle Compound risk_assessment Assess Task: Weighing Solid or Handling Solution? start->risk_assessment weighing Weighing Solid: Potential for Dust/Aerosol risk_assessment->weighing Solid solution Handling Solution: Splash Hazard risk_assessment->solution Liquid ppe_weighing Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_solution Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (Add Face Shield if high splash risk) solution->ppe_solution perform_task Perform Task in Chemical Fume Hood ppe_weighing->perform_task ppe_solution->perform_task decontaminate_area Decontaminate Work Area perform_task->decontaminate_area dispose_waste Dispose of Waste in Halogenated Waste Stream decontaminate_area->dispose_waste remove_ppe Remove PPE: Gloves First, then Goggles, then Lab Coat dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE Selection and Decontamination Workflow Diagram.

References

  • Personal protective equipment for handling 3-Aminobenzoic acid hydrochloride. (2025). Benchchem.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Excedr.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013). American Chemical Society.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). PMC.
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
  • Laboratory Safety Guidance.
  • 4-AMINO BENZOIC ACID (PABA) (P-AMINO BENZOIC ACID) Safety Data Sheet.
  • Safety Tipsheets & Best Practices. American Chemical Society.
  • p-Amino Benzoic Acid MATERIAL SAFETY D
  • Safety in Academic Chemistry Laboratories. (2003). American Chemical Society.
  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH.
  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society.
  • Morpholine (HSG 92, 1995). INCHEM.
  • ICSC 0302 - MORPHOLINE.
  • Morpholine Safety D
  • Material Safety Data Sheet - Morpholine, 99+%. (2005). Cole-Parmer.
  • Hazardous substance assessment – Morpholine. (2025). Canada.ca.
  • Labor
  • LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois General Assembly.
  • Ethyl 4-aminobenzoate Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Fluorinated Aromatic Compounds. (2000).
  • Fluorination of Haloaromatic Compounds.
  • 3-Amino-4-fluorobenzoic acid Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Hazardous Waste Reduction.
  • Appendix III to Part 268, Title 40 -- List of Halogen
  • 3-Amino-4-fluorobenzoic acid Safety D
  • Organic Solvents. Environment, Health and Safety, University of Tennessee Knoxville.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

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